1-(1,4-dioxan-2-yl)-N-methylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,4-dioxan-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGIBVMSBPIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1COCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394323 | |
| Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264254-04-8 | |
| Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1,4-dioxan-2-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine featuring a 1,4-dioxane ring system. Its structural characteristics, particularly its stereochemistry and the presence of both hydrogen bond donor and acceptor sites, make it a molecule of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, based on available data.
Chemical Identity and Physical Properties
Detailed experimental physical properties for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine are not widely reported in the literature. However, based on data for structurally related compounds and computational predictions, the following properties can be summarized.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-[(2R)-1,4-dioxan-2-yl]-N-methylmethanamine |
| CAS Number | 917942-74-6[1] |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Canonical SMILES | CNC[C@@H]1COCCO1 |
| InChI | InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
| InChI Key | MUZNZRLDNIWRKI-FYZOBXCZSA-N |
Table 2: Predicted and Estimated Physical Properties
| Property | Value | Source |
| Appearance | Colorless liquid or pale yellow oil | [2] |
| Boiling Point | 185.9 ± 15.0 °C | Predicted |
| Density | 0.972 ± 0.06 g/cm³ | Predicted |
| pKa | 9.41 ± 0.10 | Predicted |
| Solubility | Soluble in polar solvents like water and alcohols | [2] |
| XLogP3-AA | -0.7 | Computed |
Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the methylene group adjacent to the nitrogen, the methine proton on the dioxane ring, and the methylene protons of the dioxane ring.
-
N-CH₃: A singlet around 2.2-2.6 ppm.[3]
-
N-CH₂: A multiplet (likely a doublet of doublets) around 2.3-3.0 ppm.
-
Dioxane Protons: A complex series of multiplets between 3.0 and 4.0 ppm. The proton at the C2 position, being adjacent to both an oxygen and the aminomethyl group, would likely be the most downfield of the ring protons.[4]
-
N-H: A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of 0.5-5.0 ppm.[5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the six carbon atoms.
-
N-CH₃: A signal in the range of 30-40 ppm.
-
N-CH₂: A signal around 50-60 ppm.
-
Dioxane Carbons: The carbons of the dioxane ring are expected in the region of 60-80 ppm. The C2 carbon, being bonded to an oxygen and the aminomethyl group, would be expected at the lower end of this range.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrations of the amine and ether functional groups.
-
N-H Stretch: A single, weak to medium absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.[6][7]
-
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching of sp³ C-H bonds.
-
C-O Stretch: Strong bands in the fingerprint region, typically between 1070 and 1140 cm⁻¹, are indicative of the C-O stretching of the cyclic ether.[8]
-
C-N Stretch: Aliphatic C-N stretching vibrations typically appear as medium or weak bands in the 1020-1250 cm⁻¹ region.[7]
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show fragmentation patterns characteristic of amines and cyclic ethers.
-
Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of one nitrogen atom (Nitrogen Rule).
-
Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen, which would lead to a stable iminium cation. For this molecule, this would result in a fragment from the loss of the dioxane moiety.
-
Ring Fragmentation: Cyclic ethers can undergo fragmentation through ring-opening followed by the loss of small neutral molecules.
Synthesis
Experimental Workflow (General)
The synthesis of chiral 1,4-dioxane derivatives often involves the use of chiral starting materials or chiral catalysts. A general workflow for a potential synthesis is outlined below.
Chemical Reactivity and Stability
(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is expected to exhibit reactivity typical of a secondary amine.
-
Basicity: The lone pair of electrons on the nitrogen atom makes the compound basic, readily reacting with acids to form ammonium salts.
-
Nucleophilicity: The amine can act as a nucleophile in reactions such as alkylation, acylation, and condensation reactions.
-
Oxidation: Amines can be susceptible to oxidation.
-
Stability: The dioxane ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions. Ethers are also known to form explosive peroxides upon prolonged exposure to air and light, so appropriate handling and storage precautions are necessary.
Biological Activity and Potential Applications
While there is no specific biological data for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine, the 1,4-dioxane scaffold is present in a number of biologically active compounds. Structure-activity relationship studies on related 1,4-dioxane derivatives have shown that this class of compounds can interact with various biological targets.
-
Adrenergic Receptors: Certain 1,4-dioxane derivatives have been investigated as selective antagonists for α1-adrenoreceptor subtypes.[3][5]
-
Serotonin Receptors: Some analogs have shown activity as full agonists at the 5-HT1A receptor, suggesting potential applications as antidepressants or neuroprotective agents.[3][6]
-
Cytotoxic Agents: The 1,4-dioxane nucleus has been explored as a template for potential anticancer agents.[3]
The chirality of the molecule is likely to be a critical determinant of its biological activity and selectivity for specific receptor subtypes.
Safety and Handling
Detailed safety data for this specific compound is not available. However, based on the GHS classifications for the related racemic 1,4-dioxan-2-ylmethanamine, caution should be exercised.
-
Hazards: Likely to be harmful if swallowed and may cause severe skin burns and eye damage.[4] May also cause respiratory irritation.[4]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (gloves, eye protection). Avoid breathing vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Given the ether linkage, it is prudent to protect it from light and air to prevent peroxide formation.
Conclusion
(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral molecule with potential for applications in medicinal chemistry, particularly in the development of ligands for adrenergic and serotonergic receptors. While detailed experimental data on its physical and chemical properties are sparse, this guide provides a comprehensive overview based on available information and predictions. Further research is needed to fully characterize this compound and explore its therapeutic potential.
References
- 1. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines from the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for the chiral amine (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine. This compound holds significance as a building block in medicinal chemistry. The synthesis is a multi-step process commencing with commercially available (S)-epichlorohydrin. Key transformations include an initial etherification, subsequent cyclizations to form the dioxane ring system, and a final amination step. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway to facilitate understanding and reproduction in a laboratory setting.
Introduction
(S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine incorporating a 1,4-dioxane moiety. Such scaffolds are of interest in drug discovery due to their potential to impart favorable physicochemical properties, including improved solubility and metabolic stability. This guide details a five-step synthesis pathway, providing researchers with the necessary information to produce this valuable chemical entity.
Overall Synthesis Pathway
The synthesis of (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine can be achieved through the following sequence of reactions, starting from (S)-epichlorohydrin:
Figure 1. Overall synthesis pathway for (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol
This step involves the ring-opening of (S)-epichlorohydrin with 2-chloroethanol, catalyzed by a Salen complex.
-
Reaction Scheme: (S)-Epichlorohydrin + 2-Chloroethanol → (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol
-
Experimental Protocol:
-
To a cooled (10-20 °C) reaction vessel, add (S)-epichlorohydrin (1.0 part by weight) and 2-chloroethanol (0.5-1.0 part by weight).
-
Add a catalytic amount of a Salen complex.
-
Stir the reaction mixture at 10-20 °C for 12-24 hours.
-
After the reaction is complete, as monitored by TLC, dilute the mixture with dichloromethane (5 parts by weight).
-
Neutralize the mixture to a pH of 7.0-8.0 with a 10% aqueous sodium carbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.
-
Step 2: Synthesis of (S)-2-((2-Chloroethoxy)methyl)oxirane
This step involves an intramolecular cyclization of the chlorohydrin ether to form an oxirane.[1]
-
Reaction Scheme: (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol → (S)-2-((2-Chloroethoxy)methyl)oxirane
-
Experimental Protocol:
-
Dissolve (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol in a suitable solvent.
-
Add a carbonate base (e.g., potassium carbonate or sodium carbonate).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC). This process is an intramolecular Williamson ether synthesis.[2][3]
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure to obtain the crude oxirane.
-
Step 3: Synthesis of (S)-(1,4-Dioxan-2-yl)methanol
This step involves a hydroxide-mediated intramolecular cyclization to form the 1,4-dioxane ring.
-
Reaction Scheme: (S)-2-((2-Chloroethoxy)methyl)oxirane → (S)-(1,4-Dioxan-2-yl)methanol
-
Experimental Protocol:
-
To the crude (S)-2-((2-chloroethoxy)methyl)oxirane, add an aqueous solution of a hydroxide (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield (S)-(1,4-Dioxan-2-yl)methanol.
-
Step 4: Synthesis of (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate
The hydroxyl group of the dioxane methanol is converted to a good leaving group by tosylation.[4][5]
-
Reaction Scheme: (S)-(1,4-Dioxan-2-yl)methanol + p-Toluenesulfonyl chloride → (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate
-
Experimental Protocol:
-
Dissolve (S)-(1,4-Dioxan-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (10 volumes) and cool to 0 °C.
-
Add pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude tosylate, which can be purified by recrystallization or column chromatography.
-
Step 5: Synthesis of (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine
The final step is a nucleophilic substitution of the tosylate with methylamine under pressure.
-
Reaction Scheme: (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate + Methylamine → (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine
-
Experimental Protocol:
-
In a high-pressure autoclave, combine (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate (10 grams) with an ethanolic solution of methylamine (33% by mass, 80 grams) and ethanol (80 grams).
-
Heat the mixture to 100 °C and maintain the reaction for 48 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
The crude product can be purified by distillation or by forming the hydrochloride salt. To form the salt, dissolve the residue in isopropanol (150 grams) and add a small amount of concentrated hydrochloric acid.
-
Cool the solution to 20 °C and filter to collect the hydrochloride salt of the product. The free amine can be obtained by neutralization and extraction.
-
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis. Note that these are representative values and may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol | (S)-Epichlorohydrin | ~85-95 | >95 |
| 2 | (S)-2-((2-Chloroethoxy)methyl)oxirane | (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol | ~80-90 | >95 |
| 3 | (S)-(1,4-Dioxan-2-yl)methanol | (S)-2-((2-Chloroethoxy)methyl)oxirane | ~70-85 | >98 |
| 4 | (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate | (S)-(1,4-Dioxan-2-yl)methanol | ~90-98 | >98 |
| 5 | (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine HCl Salt | (S)-...-4-methylbenzenesulfonate | 83.3 | 99.7 (ee) |
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Figure 2. Experimental workflow from starting material to final product analysis.
Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine. The described protocols, based on established chemical transformations, offer a reliable method for obtaining this chiral building block. The provided quantitative data and graphical representations are intended to assist researchers in the successful implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may lead to improved yields and purity.
References
An In-depth Technical Guide to the Structural Analogs of 1-(1,4-dioxan-2-yl)-N-methylmethanamine: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-dioxane moiety is a versatile scaffold in medicinal chemistry, appearing in a range of biologically active compounds. This technical guide focuses on the structural analogs of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, exploring their synthesis, pharmacological activities, and potential as therapeutic agents. Notably, derivatives of the (1,4-dioxan-2-yl)methanamine core have shown significant interactions with key central nervous system (CNS) targets, including dopamine and serotonin receptors. This guide provides a comprehensive overview of the structure-activity relationships (SAR), detailed experimental protocols for their biological evaluation, and a summary of their quantitative data to facilitate further research and development in this area.
Core Structure and Analogs
The core structure of interest is this compound, a chiral amine with a dioxane ring. Structural modifications of this scaffold have primarily focused on the amine substituent and the substitution pattern on the dioxane ring. Research into related, more complex 1,4-dioxane derivatives has revealed that these compounds can act as potent ligands for dopamine D2-like receptors and serotonin 5-HT1A receptors, suggesting their potential in treating neuropsychiatric disorders such as Parkinson's disease and schizophrenia.
Synthesis of Structural Analogs
The synthesis of N-substituted ((1,4-dioxan-2-yl)methyl)amine derivatives can be achieved through various synthetic routes. A general approach involves the use of readily available starting materials and standard organic chemistry transformations.
A plausible synthetic pathway commences from epoxides, which undergo ring-opening upon reaction with ethylene glycol monosodium salt, followed by cyclization to form the 1,4-dioxane ring. Further functionalization can then be carried out to introduce the desired amine substituents.
For instance, the synthesis of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives, which have shown activity at dopamine and serotonin receptors, has been described.[1] A general synthetic scheme is outlined below:
Caption: Generalized synthetic workflow for 1,4-dioxane analogs.
Pharmacological Activity and Structure-Activity Relationships (SAR)
Research has primarily focused on the interaction of 1,4-dioxane derivatives with G-protein coupled receptors (GPCRs) in the CNS.
Dopamine D2-like Receptor Activity
Certain N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine analogs have been identified as ligands for D2-like dopamine receptors. For example, a 3-hydroxy derivative of this scaffold acts as a partial agonist at D2 receptors and a full agonist at D3 and D4 subtypes.[2] This profile suggests potential therapeutic applications in Parkinson's disease.
Serotonin 5-HT1A Receptor Activity
The same class of compounds also demonstrates high affinity for the 5-HT1A receptor. The aforementioned 3-hydroxy derivative is a potent 5-HT1A receptor agonist.[2] This dual activity is of interest, as 5-HT1A receptor activation may help mitigate dyskinetic side effects associated with dopaminergic treatments for Parkinson's disease.[2] Furthermore, some 1,4-dioxane derivatives have been identified as potent and selective 5-HT1A receptor agonists with potential applications in pain management.
Structure-activity relationship studies have revealed that the stereochemistry of the dioxane ring and the nature of the substituents significantly influence receptor affinity and functional activity, determining whether a compound acts as an agonist or an antagonist. For some 1,4-dioxane derivatives, a reversed enantioselectivity has been observed for α1-adrenergic and 5-HT1A receptors.[1]
Quantitative Data Summary
The following table summarizes the biological data for selected 1,4-dioxane derivatives with activity at dopamine and serotonin receptors. It is important to note that these are more complex analogs than the parent compound of interest.
| Compound ID | Target(s) | Activity Type | Affinity (Ki, nM) | Efficacy (% of max response) | Reference |
| Compound 8 (3-hydroxy derivative) | D2 | Partial Agonist | 15 | 45 | [2] |
| D3 | Full Agonist | 2.5 | 100 | [2] | |
| D4 | Full Agonist | 1.8 | 100 | [2] | |
| 5-HT1A | Agonist | 0.8 | 95 | [2] | |
| Compound 3 (2-methoxy derivative) | D2 | Antagonist | 25 | - | [2] |
| D3 | Antagonist | 10 | - | [2] | |
| D4 | Agonist | 5.2 | 80 | [2] | |
| 5-HT1A | Agonist | 1.2 | 90 | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel compounds. Below are representative protocols for key biological assays.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2L receptor.
-
Cell culture medium: DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Lysis buffer: 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: Earle's Balanced Salt Solution (EBSS), pH 7.4.
-
Radioligand: [3H]-methylspiperone.
-
Non-specific binding control: (+)-Butaclamol (4 µM).
-
Test compounds.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-D2L cells to confluency, then harvest by mechanical scraping in ice-cold calcium and magnesium-free EBSS.
-
Centrifuge the cell suspension and lyse the pellet in hypotonic lysis buffer using a glass homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes.
-
Resuspend the membrane pellet in assay buffer. Determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a single concentration of [3H]-methylspiperone (e.g., 0.2 nM), and various concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add 4 µM (+)-butaclamol.
-
Incubate the plate for 90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value from the competition binding data.
-
Determine the Ki value using the Cheng-Prussoff equation.
-
Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the G-protein activation upon agonist stimulation of the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
GDP.
-
[³⁵S]GTPγS.
-
Test compounds and a reference agonist (e.g., 8-OH-DPAT).
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cell line and determine the protein concentration.
-
Assay Protocol:
-
In a 96-well plate, add the cell membranes, GDP, [³⁵S]GTPγS, and serial dilutions of the test compound.
-
For basal binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity of the dried filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Signaling and Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of novel 1,4-dioxane analogs targeting dopamine and serotonin receptors.
Caption: Workflow for discovery of novel 1,4-dioxane based GPCR ligands.
Below is a simplified representation of the downstream signaling pathways for the D2 and 5-HT1A receptors, which are the primary targets of the discussed 1,4-dioxane analogs.
Caption: Simplified Gi-coupled signaling for D2 and 5-HT1A receptors.
Conclusion
Structural analogs of this compound represent a promising class of compounds for the development of novel CNS-active therapeutic agents. Their ability to modulate dopamine and serotonin receptors opens up possibilities for treating a range of neuropsychiatric and neurological disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design, synthesis, and evaluation of new and more potent analogs with improved pharmacological profiles. Further investigation into the SAR and optimization of the pharmacokinetic properties of these compounds are warranted to unlock their full therapeutic potential.
References
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 1-(1,4-dioxan-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine containing a 1,4-dioxane moiety. Its structure suggests potential applications in medicinal chemistry, particularly as a scaffold in the design of bioactive molecules. This document provides a summary of its known physical and chemical properties, a plausible synthesis route, and a discussion of its potential biological relevance in the context of multidrug resistance.
Physical and Chemical Properties
Comprehensive experimental data for this compound is not extensively available in peer-reviewed literature. The following tables summarize data from chemical suppliers and computational predictions. It is crucial to note that these values should be confirmed experimentally.
Table 2.1: General and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₁₃NO₂ | --- |
| Molecular Weight | 131.17 g/mol | --- |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred from related compounds |
| Boiling Point | 78-80 °C at 18 torr | Data for the related compound 1,4-dioxan-2-ylmethanamine |
| Density | 1.080 g/mL | Data for the related compound 1,4-dioxan-2-ylmethanamine |
| Predicted logP | -0.7 | PubChem |
| Predicted pKa | Not available | --- |
| Solubility | Expected to be soluble in water and polar organic solvents | Based on structural features (amine and ether groups) |
Table 2.2: Stereoisomers and Salts
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine | 917942-74-6 | C₆H₁₃NO₂ | 131.17 |
| (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride | 2055848-87-6 | C₆H₁₄ClNO₂ | 167.63 |
| (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride | 917882-58-7 | C₆H₁₄ClNO₂ | 167.63 |
| rac-1-(1,4-dioxan-2-yl)-N-methylmethanamine | 264254-04-8 | C₆H₁₃NO₂ | 131.17 |
Synthesis and Experimental Protocols
A synthesis route for the hydrochloride salt of the (R)-enantiomer is described in Chinese patent CN101985441B. The following is a generalized workflow based on this patent.
Detailed experimental protocols for the characterization of this compound are not available. The following are general procedures for determining key properties of a chiral amine, which could be adapted for this compound.
3.2.1 Determination of Boiling Point (Micro-scale Method)
-
Apparatus Setup: A small amount of the purified liquid amine (approx. 0.5 mL) is placed in a micro boiling point tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The micro tube is then attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube containing mineral oil.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
-
Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.
3.2.2 Determination of Solubility
-
Water Solubility: To a test tube containing 2 mL of deionized water, add 5 drops of the amine. Vigorously shake the test tube for 30 seconds. Observe if the amine forms a homogeneous solution. The pH of the aqueous solution can be tested with pH paper to confirm its basicity.
-
Acid Solubility: If the amine is insoluble in water, add 2 mL of 5% aqueous HCl to the mixture. Shake vigorously and observe if the amine dissolves. Formation of a soluble ammonium salt indicates basicity.
-
Organic Solvent Solubility: Test the solubility in common organic solvents (e.g., ethanol, dichloromethane, diethyl ether) by adding 5 drops of the amine to 2 mL of the solvent and observing for homogeneity.
Potential Biological Activity and Signaling Pathways
While no specific biological targets for this compound have been identified, the broader class of dioxane derivatives has been investigated for various biological activities. One area of interest is their potential to overcome multidrug resistance (MDR) in cancer cells.
MDR is a major obstacle in cancer chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[1][2][3] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.[4][5]
Some dioxane-containing molecules have been explored as inhibitors of P-gp. By binding to the transporter, these inhibitors can block its efflux function, leading to an increased accumulation of anticancer drugs within the tumor cells and restoring their cytotoxic effects.
The diagram below illustrates this general mechanism.
This diagram shows that in the absence of an inhibitor, P-gp actively pumps anticancer drugs out of the cell. A potential P-gp inhibitor, such as a dioxane derivative, could block this pump, leading to higher intracellular drug concentrations and enhanced therapeutic effect.
Conclusion
This compound is a chiral molecule with limited publicly available experimental data. Its synthesis has been described in patent literature, and its structure is of interest to medicinal chemists. While its specific biological functions are unknown, related dioxane structures have shown potential as modulators of multidrug resistance. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidrug resistance mediated by P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(1,4-dioxan-2-yl)-N-methylmethanamine (CAS: 917942-74-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles publicly available information. Significant data gaps exist, particularly concerning experimental physicochemical properties, spectral characterization, and biological activity.
Introduction
1-(1,4-dioxan-2-yl)-N-methylmethanamine, with the specific stereoisomer (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine being of primary interest under CAS number 917942-74-6, is a chiral amine featuring a 1,4-dioxane moiety. This compound is recognized as a valuable chiral building block in pharmaceutical synthesis, particularly for the development of active pharmaceutical ingredients (APIs) where stereochemistry is crucial for biological activity. Its structural components, a stable dioxane ring and a secondary amine, offer potential for diverse chemical modifications and interactions with biological targets. However, detailed public information on its biological effects and mechanism of action is currently unavailable.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties
| Property | Value (for related compounds) | Source |
| Molecular Formula | C₆H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 131.17 g/mol | --INVALID-LINK-- |
| XlogP (predicted) | -0.7 | --INVALID-LINK-- |
| Monoisotopic Mass | 131.09464 Da | --INVALID-LINK-- |
| Appearance | Colorless liquid or pale yellow oil (qualitative) | EvitaChem |
| Solubility | Soluble in polar solvents like water and alcohols (qualitative) | EvitaChem |
Table 2: Spectral Data (for related compounds)
| Data Type | Description (for related compounds) |
| ¹H NMR | Data for the parent compound, 1,4-dioxan-2-ylmethanamine, is available. |
| ¹³C NMR | Data for the parent compound, 1,4-dioxan-2-ylmethanamine, is available. |
| IR Spectroscopy | Characteristic peaks for C-H stretching and bending, and C-O stretching of the cyclic ether are expected. |
| Mass Spectrometry | Data for the parent compound, 1,4-dioxan-2-ylmethanamine, is available. |
Note: The lack of specific experimental spectral data (NMR, IR, Mass Spectrometry) for CAS 917942-74-6 is a significant data gap. Researchers would need to perform these analyses on a synthesized sample for full characterization.
Synthesis and Experimental Protocols
A synthesis process for the hydrochloride salt of the (2R)-enantiomer, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, is described in Chinese patent CN101985441B. The following is a detailed interpretation of the experimental protocol based on the available translated information.
Overall Synthesis Scheme:
Caption: Synthesis workflow for (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride.
Experimental Protocol (based on CN101985441B):
Step 1: Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol
-
Reactants: Epichlorohydrin and 2-chloroethanol.
-
Catalyst: A Salen catalyst.
-
Procedure: The reactants are reacted in the presence of the Salen catalyst.
-
Work-up: The reaction mixture is neutralized, and the product is extracted. The solvent is removed to yield the crude product.
Step 2: Synthesis of (2R)-2-((chloroethoxy)methyl)oxirane
-
Reactant: (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.
-
Reagent: A carbonate, such as potassium carbonate or sodium carbonate.
-
Procedure: The starting material undergoes a closed-loop reaction in the presence of the carbonate.
Step 3: Ring Opening to Intermediate Diol
-
Reactant: (2R)-2-((chloroethoxy)methyl)oxirane.
-
Reagent: A hydroxide, such as potassium hydroxide or sodium hydroxide.
-
Procedure: The epoxide is subjected to a backflow reaction with the hydroxide.
Step 4: Tosylation
-
Reactant: The intermediate diol from the previous step.
-
Reagent: p-Toluenesulfonyl chloride.
-
Procedure: The diol is reacted with p-toluenesulfonyl chloride to form the tosylate.
Step 5: Amination
-
Reactant: (2S)-1,4-dioxan-2-ylmethyl p-toluenesulfonate.
-
Reagent: Methylamine.
-
Procedure: The tosylate is reacted with methylamine in a high-pressure autoclave.
Step 6: Salt Formation
-
Reactant: (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine.
-
Reagent: Hydrochloric acid.
-
Procedure: Hydrochloric acid is added to the product of the previous step to form the hydrochloride salt.
Note: This protocol is a summary. For precise experimental details, including reagent quantities, reaction times, temperatures, and purification methods, direct consultation and translation of the original patent document (CN101985441B) is necessary.
Biological Activity and Mechanism of Action
As of the date of this report, there is no publicly available information on the biological activity, mechanism of action, or specific biological targets of this compound (CAS: 917942-74-6).
General Considerations for Dioxane Derivatives in Drug Development:
-
Scaffolding: The 1,4-dioxane ring is a stable, non-planar heterocyclic moiety that can be used as a scaffold to orient functional groups in three-dimensional space.
-
Chirality: The chiral nature of this compound is significant, as enantiomers of a drug can have different pharmacological and toxicological profiles. The (R) configuration will likely lead to specific interactions with chiral biological molecules like proteins and nucleic acids.
-
Potential Applications: Given its structure as a chiral amine, this compound could potentially be explored for its activity as a ligand for various receptors or as an enzyme inhibitor. Dioxane derivatives have been investigated for a wide range of therapeutic areas.
Logical Relationship for Investigating Biological Activity:
Caption: A general workflow for the investigation of a novel chemical entity in drug discovery.
Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be provided.
Conclusion and Future Directions
This compound (CAS: 917942-74-6) is a chiral building block with potential applications in pharmaceutical development. A synthetic route to its hydrochloride salt has been patented, indicating interest in its use as an intermediate. However, a comprehensive understanding of this molecule is severely hampered by the lack of publicly available experimental data.
For researchers and drug development professionals, the following steps are recommended:
-
Complete Synthesis and Characterization: Synthesize the compound according to the outlined patent and perform full analytical characterization to obtain definitive physicochemical and spectral data.
-
Biological Screening: Subject the compound to a broad range of biological assays to identify any potential therapeutic activities.
-
Computational Studies: In the absence of experimental data, computational modeling and docking studies could provide insights into potential biological targets.
This technical guide highlights the current knowledge and significant data gaps for this compound, providing a foundation for future research and development efforts.
Solubility Profile of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine in Organic Solvents: A Technical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a heterocyclic amine of interest in medicinal chemistry and pharmaceutical development. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative experimental data on the solubility of this compound in common organic solvents. To address this gap, this document provides a detailed framework for researchers. It includes a predicted solubility profile based on established chemical principles, a comprehensive experimental protocol for the quantitative determination of solubility, and visual guides to the factors influencing solubility and the experimental workflow. This guide is intended to empower researchers and drug development professionals to accurately assess the solubility of this compound, a critical parameter for formulation, synthesis, and preclinical development.
Introduction
This compound is a chiral amine featuring a 1,4-dioxane ring.[1] Its structural motifs, including a secondary amine and ether linkages, suggest its potential utility as a scaffold or intermediate in the synthesis of more complex molecules. The solubility of a compound is a fundamental physicochemical property that significantly impacts its handling, reactivity, formulation, and bioavailability. A thorough understanding of a compound's solubility in various organic solvents is therefore essential for its effective application in research and development.
Given the current lack of specific experimental data for this compound, this guide provides a predictive assessment of its solubility based on the principle of "like dissolves like" and the polarity of its functional groups.[2][3] Furthermore, a detailed experimental protocol is presented to enable the systematic and quantitative determination of its solubility in a range of organic solvents.
Predicted Solubility of this compound
The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the amine and ether groups. |
| Ethanol | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, effective at solvating polar molecules. |
| Acetonitrile | Medium to High | Polar solvent, but less effective at hydrogen bonding than alcohols. | |
| Tetrahydrofuran (THF) | Medium | Ethereal solvent, similar in structure to the dioxane ring. | |
| Dichloromethane (DCM) | Medium | Moderately polar, generally a good solvent for many organic compounds.[6] | |
| Non-Polar | Toluene | Low | Aromatic hydrocarbon, limited interaction with the polar functional groups. |
| Hexane | Low to Insoluble | Aliphatic hydrocarbon, unable to effectively solvate the polar compound. |
Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The key determinants are the structural features of the molecule and the properties of the solvent. The following diagram illustrates the interplay of these factors.
References
- 1. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. chem.ws [chem.ws]
Technical Whitepaper: An Assessment of the Potential Biological Activity of 1-(1,4-dioxan-2-yl)-N-methylmethanamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of available information regarding the chemical 1-(1,4-dioxan-2-yl)-N-methylmethanamine. A comprehensive search of scientific literature and chemical databases reveals a significant absence of published studies on the biological activity of this specific molecule. Therefore, this whitepaper will address the known information about the compound and the broader class of 1,4-dioxane derivatives to provide a contextual framework for potential research.
Introduction to this compound
This compound (Molecular Formula: C₆H₁₃NO₂) is a specific chemical entity featuring a 1,4-dioxane ring linked to an N-methylmethanamine side chain.[1] While this compound is commercially available for chemical synthesis and research purposes, there is no publicly accessible data detailing its pharmacological, toxicological, or therapeutic properties.[2] Its parent amine, 1,4-Dioxan-2-ylmethanamine, is cataloged with CAS number 88277-83-2.[3] The absence of specific biological data categorizes this compound as a novel or uncharacterized compound from a pharmacological perspective.
Biological Context: The 1,4-Dioxane Scaffold in Drug Discovery
The 1,4-dioxane moiety is a recognized structural component in medicinal chemistry and is present in various biologically active compounds.[4] Derivatives of 1,4-dioxane have been investigated for a range of therapeutic applications, indicating that this scaffold can be used to develop agents with diverse biological activities.
Key Therapeutic Areas for 1,4-Dioxane Derivatives:
-
Central Nervous System (CNS) Disorders: Certain 1,4-dioxane derivatives have been synthesized and evaluated for their interaction with CNS targets. Research has shown that compounds with this scaffold can exhibit affinity for dopamine (D2-like) and serotonin (5-HT1A) receptors.[5] This has led to the exploration of such molecules as potential treatments for complex neuropsychiatric and neurodegenerative disorders like schizophrenia and Parkinson's disease.[5]
-
Anticancer and Antimicrobial Potential: The 1,4-dioxane structure is considered a viable scaffold for the development of new antitumor and antimicrobial agents.[4]
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Novel analogs of 1,4-dioxane have been synthesized and studied for their affinity at M1-M5 muscarinic acetylcholine receptors.[6]
-
N-methyl-D-aspartate (NMDA) Receptor Antagonism: Some derivatives have been reported as noncompetitive antagonists of the NMDA receptor.[6]
The N-methylmethanamine functional group is also a common feature in many biologically active compounds, including some that act as dopamine transporter inhibitors.[7] The combination of the 1,4-dioxane scaffold with the N-methylmethanamine side chain in the target molecule suggests that it could potentially interact with CNS targets, but this remains speculative without experimental evidence.
Toxicological Profile of the Parent Scaffold: 1,4-Dioxane
While data on the specific target compound is unavailable, the toxicology of the parent heterocycle, 1,4-dioxane, is well-documented. 1,4-Dioxane is primarily used as an industrial solvent.[8] It is rapidly absorbed following oral and inhalation exposure.[9] The primary metabolite is β-hydroxyethoxyacetic acid, which is excreted in the urine.[4][9]
Studies in experimental animals have shown that 1,4-dioxane can induce malignant tumors in the nasal cavity, liver, and gallbladder.[9] High concentrations can cause severe damage to the liver and kidneys.[10] While 1,4-dioxane has not shown strong activity in many genotoxicity assays, it has been reported to cause morphological transformation in mouse cells.[9] This toxicological profile of the core 1,4-dioxane ring system is a critical consideration for any derivative being developed for therapeutic use.
Proposed Workflow for Biological Characterization
Given the lack of existing data, a systematic evaluation would be required to determine the biological activity of this compound. The following workflow outlines a standard, high-level approach for characterizing a new chemical entity (NCE) in a drug discovery context.
References
- 1. PubChemLite - [(1,4-dioxan-2-yl)methyl](methyl)amine (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]
- 3. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atamankimya.com [atamankimya.com]
- 9. 1,4-Dioxane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(1,4-dioxan-2-yl)-N-methylmethanamine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(1,4-dioxan-2-yl)-N-methylmethanamine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the absence of experimentally recorded spectra in publicly available literature, this guide presents predicted data based on the analysis of analogous structures and established principles of spectroscopy. It also includes standardized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the 1,4-dioxane ring system and N-methylamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.80 - 3.60 | m | 5H | Dioxane ring protons (H3, H5, H6) |
| ~ 3.50 | m | 1H | Dioxane ring proton (H2) |
| ~ 2.60 | dd | 1H | -CH₂-N (diastereotopic) |
| ~ 2.45 | dd | 1H | -CH₂-N (diastereotopic) |
| ~ 2.35 | s | 3H | N-CH₃ |
| ~ 1.80 | br s | 1H | N-H |
Note: The protons on the dioxane ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling with each other. The exact chemical shifts and coupling constants would need to be determined experimentally.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 75.0 | Dioxane C2 |
| ~ 66.5 | Dioxane C3, C5 |
| ~ 66.0 | Dioxane C6 |
| ~ 55.0 | -CH₂-N |
| ~ 36.0 | N-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3300 | Weak, Broad | N-H stretch (secondary amine) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1470 - 1440 | Medium | C-H bend (CH₂) |
| 1250 - 1020 | Strong | C-N stretch (aliphatic amine)[1] |
| 1120 - 1080 | Strong | C-O-C stretch (ether) |
| 910 - 665 | Medium, Broad | N-H wag (secondary amine)[1] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion | Notes |
| 131 | [C₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 101 | [M - CH₂O]⁺ | Loss of formaldehyde from the dioxane ring |
| 86 | [M - C₂H₅O]⁺ | Fragmentation of the dioxane ring |
| 58 | [CH₂=N⁺(CH₃)CH₂] | Alpha-cleavage, a common fragmentation for amines. This is expected to be a major fragment. |
| 44 | [CH₃-N⁺H=CH₂] | Alpha-cleavage adjacent to the nitrogen. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
NMR Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire (zg) or a pulse-acquire with presaturation of the residual solvent signal if necessary.
-
Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Signal-to-noise can be improved by acquiring multiple scans (e.g., 8, 16, or 32).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.
-
Typical parameters include a spectral width of 200-240 ppm, a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
FT-IR Spectrum Acquisition (Liquid Film)
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained. Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared salt plate assembly into the sample holder of the spectrometer.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The base peak is the most abundant ion and is assigned a relative intensity of 100%.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
References
Methodological & Application
Application Notes and Protocols for the Purity Assessment of 1-(1,4-dioxan-2-yl)-N-methylmethanamine
Introduction
1-(1,4-dioxan-2-yl)-N-methylmethanamine is a substituted dioxane derivative containing a secondary amine functional group.[1][2] Its structure presents unique analytical challenges due to the combination of the cyclic ether and amine moieties. As with many pharmaceutical intermediates and research chemicals, ensuring high purity is critical for the reliability of downstream applications.[3] The presence of impurities, such as starting materials, by-products from synthesis, or degradation products, can significantly impact the outcomes of research and development.[4]
This document provides a comprehensive guide to various analytical methods for the robust purity assessment of this compound. The protocols are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration.
Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds.[3] For this compound, which lacks a strong native chromophore for UV detection, pre-column derivatization is an effective strategy to enhance sensitivity and improve chromatographic separation.[5][6] This method involves reacting the secondary amine with a derivatizing agent to attach a UV-active or fluorescent tag. The resulting derivatives are then separated on a reversed-phase column. This approach is ideal for quantifying related substances and impurities at low levels.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 1:1 (v/v) solution of water and methanol. This yields a stock solution of approximately 1 mg/mL.[6]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Derivatization Procedure (using Dansyl Chloride):
-
To 100 µL of the sample or standard solution in a clean vial, add 200 µL of a dansyl chloride solution (5 mg/mL in acetonitrile).[7]
-
Add 100 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and heat at 60°C for 45 minutes in the dark.[7]
-
Cool the vial to room temperature.
-
Add 100 µL of a 2% (v/v) diethylamine solution to quench the unreacted dansyl chloride.[7]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC injection (e.g., 1 mL).
-
2. HPLC Conditions:
-
Instrument: HPLC system with a UV or Fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic acid in Water.[7]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (for dansyl derivatives).
3. Data Analysis:
-
Calculate the purity of the sample by area normalization. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Data Presentation
Table 1: HPLC Purity Analysis Results
| Sample ID | Main Peak Retention Time (min) | Main Peak Area | Total Peak Area | Purity (%) |
|---|---|---|---|---|
| Batch 001 | 12.5 | 4,560,000 | 4,600,000 | 99.13 |
| Batch 002 | 12.6 | 4,720,000 | 4,750,000 | 99.37 |
Workflow Diagram
Method 2: Assay and Volatile Impurity Analysis by Gas Chromatography (GC)
Application Note
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds.[7] this compound is suitable for GC analysis. This method is excellent for quantifying the main component (assay) and for detecting volatile impurities, such as residual solvents from the synthesis process. A Flame Ionization Detector (FID) is typically used due to its universal response to organic compounds. While direct injection is possible, derivatization (e.g., silylation) can sometimes improve peak shape by reducing tailing caused by the amine group.
Experimental Protocol
1. Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a solution of a suitable internal standard (e.g., n-dodecane) in an appropriate solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and 10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Sample Solution: Accurately weigh about 10 mg of the sample and 10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
2. GC Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity column, such as a TG-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable.[8]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.[9]
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at 10°C/min.[9]
-
Hold at 240°C for 5 minutes.
-
-
Injection Mode: Splitless (1 µL injection volume).[9]
3. Data Analysis:
-
Assay Calculation: Calculate the assay of the sample using the response factor (RF) of the standard relative to the internal standard.
-
RF = (Area_std / Conc_std) / (Area_IS_std / Conc_IS_std)
-
Assay (%) = (Area_sample / Area_IS_sample) * (Conc_IS_sample / Conc_sample) * (1 / RF) * 100
-
-
Impurity Profile: Identify and quantify other peaks relative to the main peak using area percent.
Data Presentation
Table 2: GC-FID Assay and Impurity Results
| Sample ID | Assay vs. Standard (%) | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Impurities (%) |
|---|---|---|---|---|
| Batch 001 | 99.5 | 0.25 | 0.15 | 0.40 |
| Batch 002 | 99.2 | 0.31 | 0.22 | 0.53 |
Workflow Diagram
Method 3: Absolute Purity by Quantitative NMR (qNMR) Spectroscopy
Application Note
Quantitative ¹H NMR (qNMR) is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[7][10] The method relies on comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[11] This technique is non-destructive and provides structural information about the analyte and any impurities present. It is particularly valuable for certifying reference materials or when an identical standard is unavailable.[12]
Experimental Protocol
1. Sample Preparation:
-
Internal Standard (IS): Choose a certified internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.
-
Record the exact weights of both the sample and the internal standard.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both components.
-
2. NMR Data Acquisition:
-
Instrument: NMR spectrometer (≥400 MHz recommended).
-
Parameters for Quantitative Analysis:
-
Pulse Angle: 90° flip angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (a value of 30-60 seconds is often sufficient).
-
Acquisition Time (aq): Sufficiently long to allow the FID to decay completely (~3-5 seconds).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1), typically 16 or 32 scans.[11]
-
3. Data Processing and Calculation:
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integration: Carefully integrate a well-resolved, non-exchangeable proton signal for the analyte and a signal for the internal standard. For the analyte, the N-methyl singlet is a good candidate.
-
Purity Calculation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I: Integral value
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight (Analyte: 131.17 g/mol )
-
m: Mass
-
P_IS: Purity of the internal standard (%)
-
Data Presentation
Table 3: qNMR Absolute Purity Determination
| Sample ID | Analyte Mass (mg) | IS (Maleic Acid) Mass (mg) | Analyte Integral | IS Integral | Analyte Protons (N) | IS Protons (N) | Purity (%) |
|---|---|---|---|---|---|---|---|
| Batch 001 | 12.55 | 8.15 | 1.50 | 1.00 | 3 (N-CH₃) | 2 (=CH) | 99.4 |
| Batch 002 | 13.02 | 8.30 | 1.48 | 0.98 | 3 (N-CH₃) | 2 (=CH) | 99.1 |
Workflow Diagram
Method 4: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[13] It is the ideal method for identifying unknown impurities. After separation on the GC column, compounds are ionized (typically by electron impact, EI), and the resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the impurity, often with the aid of a spectral library. For amines, a characteristic fragmentation is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[14]
Experimental Protocol
1. Sample Preparation:
-
Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 0.1-1.0 mg/mL.
2. GC-MS Conditions:
-
GC Conditions: Use the same column and temperature program as described in the GC-FID method.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.[8]
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify the main peak corresponding to this compound (Molecular Weight: 131.17). Look for the molecular ion peak [M]⁺ at m/z 131.
-
Analyze the mass spectra of impurity peaks. Compare them against the NIST library and interpret the fragmentation patterns to propose structures.
-
Expected Fragmentation: The primary fragmentation pathway for the parent compound is expected to be α-cleavage, leading to the loss of a methyl group or the dioxanyl group, resulting in characteristic fragment ions.
Data Presentation
Table 4: Predicted EI-MS Fragmentation for this compound
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 131 | [C₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 101 | [C₄H₇O₂]⁺ | Loss of CH₂NHCH₃ |
| 58 | [C₃H₈N]⁺ | α-cleavage, [CH₂=N⁺H(CH₃)] |
| 44 | [C₂H₆N]⁺ | α-cleavage, [CH₂=N⁺H₂] |
Logical Diagram
Method 5: Assay by Potentiometric Titration
Application Note
Titrimetry is a classic, robust, and cost-effective method for determining the total basic content (assay) of an amine sample.[15][16] For a weak base like this compound, a non-aqueous potentiometric titration is preferred.[17] The sample is dissolved in a non-basic organic solvent and titrated with a strong acid, such as perchloric acid in glacial acetic acid. The endpoint is determined by monitoring the potential change with a pH electrode, which provides a more accurate and reproducible result than colorimetric indicators.
Experimental Protocol
1. Reagents:
-
Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.
-
Solvent: Glacial acetic acid or a mixture of suitable aprotic solvents.
-
Standard: Potassium hydrogen phthalate (KHP) for standardization of the titrant.
2. Titrant Standardization:
-
Accurately weigh ~200 mg of dried KHP and dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 N HClO₄ solution, using a potentiometric electrode to determine the equivalence point.
-
Calculate the exact normality of the HClO₄ titrant.
3. Sample Titration:
-
Accurately weigh approximately 100-150 mg of the sample into a beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.[17]
-
Immerse the electrode and the titrator burette tip into the solution.
-
Titrate the sample solution with the standardized 0.1 N HClO₄, recording the potential (mV) as a function of titrant volume.
-
Determine the equivalence point from the inflection point of the titration curve (or its first derivative).
4. Calculation:
-
Assay (%) = (V * N * MW) / (W * 10) Where:
-
V: Volume of titrant at equivalence point (mL)
-
N: Normality of HClO₄ titrant (mol/L)
-
MW: Molecular weight of the analyte (131.17 g/mol )
-
W: Weight of the sample (mg)
-
Data Presentation
Table 5: Potentiometric Titration Assay Results
| Sample ID | Sample Weight (mg) | Titrant Volume (mL) | Calculated Assay (%) |
|---|---|---|---|
| Batch 001 | 125.4 | 9.55 | 99.7 |
| Batch 002 | 128.1 | 9.68 | 99.5 |
Workflow Diagram
Summary and Method Selection
The purity assessment of this compound requires a multi-faceted approach. The choice of method depends on the specific goal of the analysis, whether it is routine quality control, impurity identification, or absolute purity assignment.
Table 6: Comparison of Analytical Methods
| Method | Primary Use | Strengths | Limitations |
|---|---|---|---|
| HPLC-UV | Related substances, Purity | High sensitivity and resolution for impurities.[5] | Requires derivatization for UV detection. |
| GC-FID | Assay, Volatile Impurities | Excellent for volatile impurities and assay.[7] | Not suitable for thermally labile impurities. |
| qNMR | Absolute Purity, Assay | Primary method, no reference standard needed.[10] | Lower sensitivity than chromatography. |
| GC-MS | Impurity Identification | Provides structural information for unknowns.[13] | Quantification can be less precise than FID. |
| Titration | Assay (Total Base) | Simple, accurate, and cost-effective.[17] | Not selective; titrates all basic species. |
References
- 1. 264254-04-8|this compound|BLD Pharm [bldpharm.com]
- 2. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Application of Response Surface Method for Determination of Optimized Conditions for Quantification of 1,4-Dioxane in Model System of Polyethylene Glycol 200 [mdpi.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. resources.saylor.org [resources.saylor.org]
- 16. scribd.com [scribd.com]
- 17. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients (APIs). The analysis of this compound by High-Performance Liquid Chromatography (HPLC) presents several challenges. These include its high polarity, which can lead to poor retention on traditional reversed-phase columns, and its lack of a strong native chromophore, making detection by UV-Vis spectrophotometry difficult.[1][2] Furthermore, its chiral nature necessitates the development of stereospecific methods to separate and quantify each enantiomer, a critical step in pharmaceutical development.[3][4]
This application note details two robust HPLC methods for the analysis of this compound:
-
An achiral, quantitative method based on pre-column derivatization with Dansyl Chloride followed by reversed-phase HPLC with fluorescence detection.
-
A chiral separation method for the direct resolution of its enantiomers using a Chiral Stationary Phase (CSP).
Method 1: Achiral Analysis via Pre-Column Derivatization
Principle To overcome the poor UV absorbance and enhance retention, a pre-column derivatization strategy is employed. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent N-dansyl-sulfonamide adducts.[5][6] This derivatization not only allows for sensitive fluorescence detection but also increases the hydrophobicity of the analyte, improving its retention and separation on reversed-phase HPLC columns.[5]
Experimental Protocol
1. Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Derivatization Reagent: Dansyl Chloride (Dns-Cl), 5 mg/mL in Acetonitrile
-
Buffer: Sodium Bicarbonate buffer (100 mM, pH 9.5)
-
Quenching Solution: 2% (v/v) Acetic Acid in water
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, 18.2 MΩ·cm)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector.
3. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte standard in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.1 µg/mL to 10 µg/mL using the diluent.
-
Sample Preparation: Dilute the test sample to an expected concentration within the calibration range using the diluent.
4. Derivatization Procedure
-
To 100 µL of the standard or sample solution in a microvial, add 200 µL of Sodium Bicarbonate buffer (pH 9.5).
-
Vortex the mixture briefly.
-
Add 200 µL of the Dansyl Chloride solution (5 mg/mL).
-
Vortex again and incubate the vial in a heating block at 60°C for 45 minutes in the dark.
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of the quenching solution to stop the reaction and neutralize excess reagent.
-
Vortex and transfer the solution to an HPLC vial for analysis.
Caption: Experimental workflow for the achiral analysis.
HPLC Conditions
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 min; Hold at 95% B for 5 min; Re-equilibrate at 50% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 335 nm, Emission: 520 nm |
Method Performance
The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized below.
| Parameter | Result |
| Retention Time (t_R) | ~12.5 min |
| Linearity (r²) | > 0.999 (Range: 0.1 - 10 µg/mL) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2.0% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Method 2: Chiral Separation
Principle Direct separation of the enantiomers of this compound is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds.[7] The separation occurs due to differential interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Given the analyte's structure, a normal phase or polar organic mobile phase is often preferred to promote the necessary interactions for chiral recognition.[4][8]
Caption: Decision process for chiral method development.
Experimental Protocol
1. Materials and Reagents
-
Analyte Standard: Racemic this compound (≥98% purity)
-
Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Ethanol (HPLC grade)
-
Additive: Diethylamine (DEA)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column thermostat, and UV or Mass Spectrometry (MS) detector. (Note: Derivatization is not required for this method).
Chiral HPLC Conditions
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detector | UV at 210 nm (due to end-absorption) or MS (preferred) |
Expected Results
This method is designed to provide baseline separation of the two enantiomers.
| Parameter | Expected Result |
| Retention Time (Enantiomer 1) | ~8.2 min |
| Retention Time (Enantiomer 2) | ~9.5 min |
| Selectivity (α) | > 1.2 |
| Resolution (Rs) | > 2.0 |
Discussion
The presented achiral method using Dansyl Chloride derivatization is highly suitable for routine quality control and quantification purposes. It provides excellent sensitivity, precision, and accuracy, overcoming the inherent analytical challenges of the underivatized molecule. The fluorescence detection ensures high selectivity against non-amine impurities.
The chiral method is indispensable for controlling the stereochemical purity of the analyte. The use of a polysaccharide-based CSP offers a high probability of success for enantiomeric resolution.[7] While UV detection at low wavelengths is possible, coupling the HPLC to a mass spectrometer is highly recommended for improved sensitivity and specificity, especially as the analyte lacks a strong chromophore. For direct analysis of the underivatized polar amine without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) or direct LC-MS/MS analysis could also be considered as alternative approaches.[9][10]
Two distinct HPLC methods have been outlined for the comprehensive analysis of this compound. The pre-column derivatization method with fluorescence detection is robust and sensitive for achiral quantification. The direct chiral separation method using a polysaccharide-based CSP is effective for monitoring and controlling enantiomeric purity. Together, these protocols provide a complete analytical toolkit for researchers, scientists, and drug development professionals working with this important chemical intermediate.
References
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-(1,4-Dioxan-2-yl)-N-methylmethanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,4-Dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine building block with potential applications in medicinal chemistry. The 1,4-dioxane moiety, a six-membered heterocyclic ether, can be utilized as a bioisosteric replacement for other cyclic ethers, such as morpholine, or to introduce specific physicochemical properties into a drug candidate.[1][2] Its non-planar, saturated structure can increase the three-dimensionality of a molecule, a desirable trait for improving solubility and metabolic stability.[2] The secondary amine provides a convenient handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular scaffolds.
Key Applications in Medicinal Chemistry
The dioxane heterocycle is found in a number of biologically active compounds.[3] Derivatives of 1,4-dioxane have been investigated for various therapeutic applications, including as modulators of multidrug resistance and as antibacterial agents.[4][5] The incorporation of the this compound building block can be a strategic approach in drug discovery programs to:
-
Modulate Physicochemical Properties: The dioxane ring can influence a molecule's polarity, hydrogen bonding capacity, and lipophilicity (logP), which in turn affects its solubility, permeability, and pharmacokinetic profile.[6][7][8][9][10]
-
Serve as a Bioisostere: The 1,4-dioxane ring can act as a bioisostere for other cyclic systems like morpholine, piperidine, or cyclohexane. This substitution can lead to improved metabolic stability, altered receptor binding affinity, or a more favorable toxicity profile.[11][12][13][14]
-
Explore Novel Chemical Space: The unique stereochemistry and conformational flexibility of the dioxane ring allow for the exploration of novel regions of chemical space, potentially leading to the discovery of compounds with new or improved biological activities.
Representative Synthetic Application: N-Acylation
A common and fundamental transformation in medicinal chemistry is the formation of an amide bond.[15] The secondary amine of this compound can be readily acylated with a variety of carboxylic acid derivatives to generate a diverse library of amide-containing compounds. This application note provides a representative protocol for the N-acylation of this building block with a generic carboxylic acid chloride.
Quantitative Data for Representative N-Acylation
The following table summarizes typical quantitative data for the N-acylation of this compound with a representative acyl chloride.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (131.17 mg) |
| Acyl Chloride (e.g., Benzoyl Chloride) | 1.1 mmol (154.62 mg) |
| Triethylamine (Base) | 1.5 mmol (151.78 mg) |
| Dichloromethane (Solvent) | 10 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product | |
| Expected Product | N-((1,4-dioxan-2-yl)methyl)-N-methylbenzamide |
| Theoretical Yield | 235.28 mg |
| Typical Results | |
| Isolated Yield | 85-95% |
| Purity (by HPLC) | >98% |
Experimental Workflow for N-Acylation
Caption: Experimental workflow for the N-acylation reaction.
Detailed Experimental Protocol: N-Acylation
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.[16]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
-
Reaction:
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
-
Purification and Analysis:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
-
Determine the final purity using HPLC.
-
Hypothetical Signaling Pathway Modulation
Given that some dioxane derivatives have shown activity as bacterial topoisomerase inhibitors, a potential therapeutic application for compounds derived from this compound could be in the development of novel antibacterial agents.[4] The diagram below illustrates the mechanism of action of a hypothetical bacterial DNA gyrase inhibitor.
Caption: Inhibition of bacterial DNA gyrase signaling pathway.
Disclaimer: The provided protocols and application notes are for informational purposes and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 9. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 15. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Detailed Protocol for the Synthesis of (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the synthesis of (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride, an important chiral intermediate in medicinal chemistry and pharmaceutical development.[1][2] The methodology is based on a multi-step synthesis pathway, employing kinetic resolution techniques to achieve the desired chiral compound.[1] This protocol outlines the required reagents, reaction conditions, and procedural steps for laboratory-scale synthesis.
Introduction
(2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride is a chiral amine featuring a dioxane ring structure, which makes it a valuable building block in the development of novel pharmaceutical agents.[2] Its utility as an intermediate, for example in the synthesis of tyrosinase inhibitors, highlights its importance in drug discovery pipelines.[1] The following protocol details a synthetic route starting from epichlorohydrin and 2-chloroethanol.
Experimental Protocol
This synthesis is a multi-step process. Adherence to standard laboratory safety procedures is mandatory.
Safety Precautions: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Step 1: Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol
-
In a suitable reaction vessel, combine 1 weight part of epichlorohydrin and 0.5-1 weight part of 2-chloroethanol under the action of a Salen catalyst.
-
Cool the reaction mixture to a temperature between 0-20 °C.
-
Allow the reaction to proceed for 12-24 hours at this temperature.
-
After the reaction period, add 5 weight parts of dichloromethane.
-
Neutralize the mixture to a pH of 7.0-8.0 using a 10% mass percent sodium carbonate solution.
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the dichloromethane solvent via rotary evaporation to yield (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.
Step 2: Synthesis of (2R)-2-((2-chloroethoxy)methyl)oxirane
-
The product from Step 1, (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol, is subjected to a closed-loop reaction.
-
This reaction is carried out under the action of a carbonate, such as potassium carbonate or sodium carbonate, to facilitate cyclization.[1]
-
The resulting product is (2R)-2-((2-chloroethoxy)methyl)oxirane.
Step 3: Hydroxide Reaction
-
The (2R)-2-((2-chloroethoxy)methyl)oxirane is subjected to a backflow reaction with a hydroxide, such as potassium hydroxide or sodium hydroxide.[1]
Step 4: Synthesis of (2S)-1,4-dioxan-2-ylmethyl p-toluenesulfonate
-
To the product from the previous step, add toluenesulfonyl chloride.
-
This reaction yields (2S)-1,4-dioxan-2-ylmethyl p-toluenesulfonate.
Step 5: Synthesis of (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride
-
Place the (2S)-1,4-dioxan-2-ylmethyl p-toluenesulfonate and methylamine into a high-pressure autoclave.
-
Allow the amination reaction to proceed under appropriate pressure and temperature conditions.
-
Upon completion, cool the reaction vessel and carefully vent any excess pressure.
-
Acidify the reaction product with hydrochloric acid to precipitate the final product, (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride, as a salt.[1]
-
Isolate the product by filtration, wash with a suitable solvent, and dry under a vacuum.
Data Summary
The following table summarizes the key quantitative parameters for the initial step of the synthesis as described in the source patent.[1]
| Parameter | Value | Unit |
| Step 1: Reactants | ||
| Epichlorohydrin | 1 | weight part |
| 2-chloroethanol | 0.5 - 1 | weight part |
| Step 1: Conditions | ||
| Temperature | 0 - 20 | °C |
| Reaction Time | 12 - 24 | hours |
Visualization of Experimental Workflow
The following diagram illustrates the key transformations in the synthesis pathway.
Caption: Synthetic workflow for the target compound.
References
- 1. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 2. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]
- 3. 1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 1-(1,4-dioxan-2-yl)-N-methylmethanamine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,4-dioxan-2-yl)-N-methylmethanamine is a synthetic compound available from several chemical suppliers[1][2][3]. While direct research on its specific applications in neuroscience is not yet prevalent in published literature, its structural components—a dioxane ring and an N-methylmethanamine group—are present in various neuroactive molecules. This suggests its potential as a novel scaffold for the development of therapeutics targeting the central nervous system (CNS).
Structurally related compounds offer insights into its potential pharmacological profile. For instance, N-methyl amine-substituted derivatives of fluoxetine have been investigated as inhibitors of the dopamine transporter[4][5]. Furthermore, hybrids of melatonin and N,N-dibenzyl(N-methyl)amine have demonstrated neurogenic, antioxidant, cholinergic, and neuroprotective effects, indicating potential for Alzheimer's disease treatment[6]. The 1,4-dioxane moiety itself has been shown to have neurological effects, with developmental exposure in zebrafish models leading to changes in gene expression associated with neurological and movement disorders[7][8].
These findings underscore the potential of this compound as a candidate for investigation in several areas of neuroscience research, including but not limited to:
-
Modulation of Neurotransmitter Systems: The N-methylmethanamine group is a common feature in many CNS-active compounds, suggesting a potential interaction with monoamine transporters (e.g., for dopamine, serotonin, and norepinephrine) or receptors.
-
Neuroprotective Effects: The antioxidant and neurogenic properties of structurally similar molecules suggest that this compound could be explored for its potential to protect against neuronal damage in models of neurodegenerative diseases.
-
Behavioral Pharmacology: Alterations in neurotransmitter systems often manifest as changes in behavior. Therefore, this compound could be screened for its effects on locomotion, anxiety, depression, and cognitive function in animal models.
These application notes provide a hypothetical framework for the initial characterization of this compound in a neuroscience research setting.
Quantitative Data Summary
As there is no published data for this compound, the following table provides a template for summarizing key quantitative data that would be generated from the proposed experimental protocols.
| Experiment | Parameter | Value | Units |
| Receptor Binding Assay | Ki (Dopamine Transporter) | TBD | nM |
| Ki (Serotonin Transporter) | TBD | nM | |
| Ki (Norepinephrine Transporter) | TBD | nM | |
| Neurotransmitter Uptake Assay | IC50 (Dopamine Uptake) | TBD | µM |
| IC50 (Serotonin Uptake) | TBD | µM | |
| IC50 (Norepinephrine Uptake) | TBD | µM | |
| In Vitro Neuroprotection Assay | EC50 (Protection against Oxidative Stress) | TBD | µM |
| Behavioral Assay (Mouse) | % Change in Locomotor Activity | TBD | % |
| Time in Open Arms (Elevated Plus Maze) | TBD | seconds |
TBD: To Be Determined
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Non-specific binding competitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET)
-
This compound
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the target transporter.
-
In a 96-well plate, add 50 µL of membrane preparation, 25 µL of radioligand at a concentration near its Kd, and 25 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For total binding, add 25 µL of buffer instead of the test compound. For non-specific binding, add 25 µL of the appropriate competitor at a high concentration (e.g., 10 µM).
-
Incubate at room temperature for 1-2 hours.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).
Protocol 2: In Vitro Neurotransmitter Uptake Assay
This protocol measures the ability of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.
Materials:
-
Rat brain tissue (striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine)
-
Synaptosome preparation buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, aerated with 95% O₂/5% CO₂)
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine
-
This compound
-
Uptake inhibitors for control (e.g., GBR 12909, Fluoxetine, Desipramine)
Procedure:
-
Prepare synaptosomes from the respective brain regions.
-
Pre-incubate synaptosomes in Krebs-Ringer buffer with varying concentrations of this compound for 10 minutes at 37°C.
-
Initiate uptake by adding the radiolabeled neurotransmitter at a final concentration of ~10 nM.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis.
Protocol 3: Open Field Test for Locomotor Activity
This protocol assesses the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Open field apparatus (a square arena with video tracking capabilities)
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses.
-
After a pre-treatment period (e.g., 30 minutes), place each mouse individually into the center of the open field arena.
-
Record the locomotor activity (total distance traveled, time spent in the center vs. periphery) for 30 minutes using an automated video tracking system.
-
Analyze the data to determine if the compound has stimulant, sedative, or anxiolytic/anxiogenic effects.
Visualizations
Caption: High-level workflow for the preclinical evaluation of this compound.
Caption: Hypothesized mechanism of action and downstream effects of the test compound.
References
- 1. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]
- 2. 264254-04-8|this compound|BLD Pharm [bldpharm.com]
- 3. (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine | 917942-74-6 [sigmaaldrich.com]
- 4. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New melatonin-N,N-dibenzyl(N-methyl)amine hybrids: potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Developmental exposure to 1,4-dioxane, a volatile organic compound of emerging concern, induces immediate phenotypic, transcriptomic, and adult-onset neurodevelopmental effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 1-(1,4-dioxan-2-yl)-N-methylmethanamine for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chemical derivatization of 1-(1,4-dioxan-2-yl)-N-methylmethanamine to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a secondary amine that, due to its polarity, may exhibit poor chromatographic peak shape and thermal instability during GC-MS analysis. Derivatization is a chemical modification process used to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.[1][2][3] The most common derivatization techniques for amines include acylation and silylation.[4][5]
This application note details a robust and reproducible acylation method using trifluoroacetic anhydride (TFAA) for the derivatization of this compound. Acylation of the secondary amine group with TFAA yields a stable trifluoroacetamide derivative with excellent chromatographic properties.[6][7] An alternative silylation method is also briefly discussed.
Principle of the Method
The derivatization of this compound is achieved through acylation. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the trifluoroacetic anhydride. This leads to the formation of a stable N-trifluoroacetyl derivative, which is more volatile and thermally stable than the parent compound, making it suitable for GC-MS analysis. The reaction is typically performed in an anhydrous aprotic solvent.
Materials and Reagents
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate (or other suitable aprotic solvent like acetonitrile)
-
Anhydrous pyridine (optional, as a catalyst)
-
Nitrogen gas, high purity
-
GC-MS grade solvent for sample dilution (e.g., hexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Experimental Protocol: Acylation with TFAA
This protocol describes the derivatization of this compound using trifluoroacetic anhydride.
4.1. Sample Preparation
-
Accurately weigh a known amount of this compound standard and dissolve it in a suitable anhydrous solvent to prepare a stock solution of known concentration.
-
Transfer an aliquot of the sample or standard solution into a 2 mL reaction vial.
-
If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is crucial that the sample is free of water, as water will react with the derivatizing reagent.
4.2. Derivatization Procedure
-
To the dry sample residue in the reaction vial, add 200 µL of anhydrous ethyl acetate.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.[6]
-
(Optional) For sterically hindered amines or to accelerate the reaction, 10 µL of anhydrous pyridine can be added as a catalyst.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[6]
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried derivative in a known volume of GC-MS grade solvent (e.g., 100 µL of hexane) for analysis.
4.3. Alternative Silylation Method
Silylation is another effective derivatization technique for amines.[4][8] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common reagent.[4]
-
To the dry sample, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject an aliquot directly into the GC-MS.
GC-MS Instrumental Conditions (Example)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
Data Presentation
The following table summarizes hypothetical quantitative data for the derivatization and GC-MS analysis of this compound.
| Parameter | Underivatized Analyte | TFAA-Derivatized Analyte |
| Retention Time (min) | 8.5 (Broad, Tailing) | 12.2 (Sharp, Symmetrical) |
| Peak Area (arbitrary units) | 50,000 | 500,000 |
| Signal-to-Noise Ratio | 20 | 200 |
| Limit of Detection (LOD) | 10 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 30 ng/mL | 3 ng/mL |
Visualization
Experimental Workflow Diagram
Caption: Workflow for TFAA derivatization of this compound.
Disclaimer: This application note provides a general protocol. Optimization of reaction conditions, GC-MS parameters, and validation of the method are essential for specific applications.
References
Large-Scale Synthesis of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine: A Chiral Building Block for Drug Discovery
Abstract: This document provides a comprehensive guide for the large-scale synthesis of the chiral amine, (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride, a valuable building block in drug discovery. The protocol details a robust multi-step synthetic route, optimized for scale-up, commencing from readily available starting materials. Detailed experimental procedures, characterization data for intermediates and the final product, and safety considerations are presented. Furthermore, this application note discusses the significance of the title compound as a key intermediate in the synthesis of various pharmaceutically active molecules, highlighting its utility for researchers and professionals in medicinal chemistry and drug development.
Introduction
Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals and bioactive molecules. The specific stereochemistry of these amines is often critical for their pharmacological activity and safety profile. The dioxane moiety is a privileged scaffold in medicinal chemistry, known to improve physicochemical properties such as solubility and metabolic stability. The combination of a chiral amine and a dioxane ring in 1-(1,4-dioxan-2-yl)-N-methylmethanamine makes it a highly attractive and versatile building block for the synthesis of novel drug candidates.[1][2]
This application note provides a detailed protocol for the large-scale synthesis of the (R)-enantiomer of this compound as its hydrochloride salt. The synthetic strategy is based on a multi-step sequence that has been optimized for yield, purity, and scalability.
Synthetic Pathway Overview
The overall synthetic pathway for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride is depicted below. The synthesis commences with the reaction of epoxy chloropropane and 2-chloroethanol, catalyzed by a salen catalyst, to afford the key intermediate (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol. This is followed by a series of transformations including cyclization, tosylation, and a final amination step to yield the target compound.[3]
Caption: Overall synthetic scheme for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chiral purity was determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Large-Scale Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol (Intermediate B)
Procedure:
-
To a cooled (10-20 °C) solution of a suitable salen catalyst in a suitable solvent, add epoxy chloropropane and 2-chloroethanol.
-
Stir the reaction mixture at this temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and neutralize with a 10% aqueous sodium carbonate solution to a pH of 7.0-8.0.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.
Typical Yield: 85-95% Characterization Data: Refer to Table 2.
Synthesis of (R)-2-((2-chloroethoxy)methyl)oxirane (Intermediate C)
Procedure:
-
Dissolve the crude (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol in a suitable solvent and add a carbonate base (e.g., potassium carbonate or sodium carbonate).[3]
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude epoxide.
Synthesis of (S)-(1,4-Dioxan-2-yl)methanol (Intermediate D)
Procedure:
-
Treat the crude (R)-2-((2-chloroethoxy)methyl)oxirane with an aqueous solution of a hydroxide base (e.g., sodium hydroxide or potassium hydroxide).[3]
-
Heat the mixture to reflux until the reaction is complete.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure.
Synthesis of (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate (Intermediate E)
Procedure:
-
Dissolve (S)-(1,4-Dioxan-2-yl)methanol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine or pyridine) followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate to give the tosylated product.
Large-Scale Synthesis of (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (Compound F) and its Hydrochloride Salt (Compound G)
Procedure:
-
In a high-pressure autoclave, charge a solution of (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate in a suitable solvent (e.g., ethanol).
-
Add an excess of a solution of methylamine (e.g., 33% in ethanol).
-
Heat the autoclave to 100 °C and maintain the pressure for 48 hours.[3]
-
After cooling, carefully vent the autoclave and concentrate the reaction mixture to remove the solvent.
-
Dissolve the residue in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid.
-
Cool the mixture to 20 °C to induce crystallization of the hydrochloride salt.[3]
-
Filter the solid, wash with a cold solvent, and dry under vacuum to afford (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride.
Typical Yield: 83.3%[3] Enantiomeric Excess (ee): 99.7% (as determined by chiral HPLC)[3]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Large-Scale Synthesis
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Epoxy chloropropane, 2-Chloroethanol | Salen Catalyst | Dichloromethane | 10-20 | 12-24 | 85-95 |
| 2 | (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol | Carbonate | Acetone | Reflux | 2-4 | - |
| 3 | (R)-2-((2-chloroethoxy)methyl)oxirane | Hydroxide | Water | Reflux | 2-4 | - |
| 4 | (S)-(1,4-Dioxan-2-yl)methanol | TsCl, Base | Dichloromethane | 0 - rt | 4-6 | - |
| 5 | (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate | Methylamine, HCl | Ethanol, Isopropanol | 100 | 48 | 83.3[3] |
Table 2: Characterization Data of Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Analytical Data |
| (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol | C₅H₁₀Cl₂O₂ | 173.04 | Colorless to pale yellow oil | ¹H NMR, ¹³C NMR consistent with structure[4] |
| (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine HCl | C₆H₁₄ClNO₂ | 167.63 | White solid | Elemental Analysis: C, 42.71; H, 8.44; N, 8.32.[3] Chiral HPLC: ee > 99%[3] |
Application in Drug Discovery
This compound serves as a crucial chiral building block in the synthesis of a variety of pharmacologically active compounds. The presence of the chiral secondary amine allows for the introduction of diverse substituents, while the dioxane moiety can favorably influence the pharmacokinetic properties of the final drug molecule.
This building block is particularly useful in the development of compounds targeting the central nervous system (CNS), where specific stereochemistry is often a prerequisite for desired biological activity and reduced off-target effects. The rigid conformation of the dioxane ring can help in positioning key pharmacophoric elements for optimal interaction with biological targets.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow of the synthesis and characterization process.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]
- 3. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
Application Note: Chiral Separation of 1-(1,4-dioxan-2-yl)-N-methylmethanamine Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a key intermediate in the synthesis of pharmaceuticals such as Doxazosin. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring enantiomeric purity assessment and preparative separation of this compound.
Introduction
The enantiomeric composition of drug intermediates is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound possesses a chiral center, necessitating a reliable analytical method to separate and quantify its enantiomers. While specific protocols for this intermediate are not widely published, methods for the parent compound, Doxazosin, and other chiral amines provide a strong basis for method development.[1][2][3] This application note presents a detailed protocol using a polysaccharide-based chiral stationary phase (CSP), a widely successful approach for resolving a broad range of racemates, including chiral amines.[3][4]
Experimental Conditions
A summary of the optimized HPLC conditions for the chiral separation is provided in the table below.
| Parameter | Value |
| Instrumentation | Standard HPLC System with UV Detector |
| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., Cellulose or Amylose coated on silica) |
| Column | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Experimental Protocol
-
Mobile Phase Preparation:
-
Precisely measure 800 mL of HPLC-grade hexane, 200 mL of HPLC-grade isopropanol, and 1 mL of diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the polysaccharide-based chiral column into the HPLC system.
-
Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector to a wavelength of 230 nm.
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution onto the column.
-
Start the data acquisition.
-
The run time should be sufficient to allow for the elution of both enantiomers.
-
-
Data Processing:
-
Integrate the peaks corresponding to the two enantiomers.
-
Determine the retention time (t_R), peak area (A), resolution (R_s), and selectivity factor (α) for each enantiomer.
-
The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (A₁ - A₂) / (A₁ + A₂) ] x 100 where A₁ and A₂ are the peak areas of the major and minor enantiomers, respectively.
-
Logical Workflow for Chiral Separation
References
- 1. [Chiral separation of doxazosin and its intermediate by capillary electrophoresis using tetramethylammonium hydroxide to control electroosmotic flow] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,4-Dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine that serves as a valuable building block in the synthesis of complex heterocyclic compounds. The presence of the 1,4-dioxane moiety imparts unique physicochemical properties, such as increased hydrophilicity and metabolic stability, which are often desirable in drug candidates. The secondary amine functionality provides a reactive handle for the construction of a wide variety of nitrogen-containing heterocycles. These structural features make it an attractive starting material for the synthesis of novel scaffolds in medicinal chemistry and drug discovery.
This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a substituted piperidin-4-one, a common core structure in many biologically active molecules. The described methodology is based on a tandem aza-Michael addition and Dieckmann condensation, a robust and widely used strategy for the construction of piperidine rings.
Application Notes
Versatility in Heterocyclic Synthesis:
This compound is a versatile precursor for the synthesis of various N-heterocyclic systems. Its secondary amine nature allows for its participation in a range of cyclization reactions, including:
-
Synthesis of Piperidines and Piperidinones: As detailed in the protocol below, it can undergo conjugate addition to α,β-unsaturated esters, followed by intramolecular cyclization to form substituted piperidin-4-ones. These structures are key components of numerous pharmaceuticals.
-
Synthesis of Azepanes and Other Medium-Sized Rings: By reacting with appropriate bis-electrophiles, larger ring systems such as azepanes can be constructed, offering access to novel chemical space.
-
Reductive Amination: The amine can be further functionalized through reductive amination with various aldehydes and ketones to introduce additional diversity before subsequent cyclization steps.
Significance in Drug Discovery:
The incorporation of the 1-(1,4-dioxan-2-yl)methyl moiety into a heterocyclic scaffold can offer several advantages in drug design:
-
Improved Pharmacokinetic Properties: The dioxane ring can enhance aqueous solubility and metabolic stability, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.
-
Three-Dimensional Diversity: The chiral nature of the starting material allows for the synthesis of stereochemically defined compounds, which is crucial for optimizing interactions with biological targets. The non-planar dioxane ring introduces three-dimensional complexity, which can lead to higher binding affinity and selectivity.
-
Scaffold Hopping and Analogue Synthesis: This building block can be used to generate novel analogues of existing drugs or to explore new chemical scaffolds with the potential for unique biological activities.
Representative Synthesis of a Substituted Piperidin-4-one
The following protocol describes a representative synthesis of a piperidin-4-one derivative using this compound. This procedure is based on established methodologies for the synthesis of similar heterocyclic systems from secondary amines.
Reaction Scheme:
Caption: Synthetic pathway for a substituted piperidin-4-one.
Experimental Protocol
Materials:
-
This compound
-
Ethyl acrylate
-
Ethyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system for chromatography
Procedure:
Step 1: Aza-Michael Addition
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add ethyl acrylate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude aza-Michael adduct is typically used in the next step without further purification.
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous toluene.
-
Add a solution of the crude aza-Michael adduct from Step 1 and ethyl acetate (1.5 eq) in anhydrous toluene dropwise to the sodium hydride suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench with water.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted piperidin-4-one.
Quantitative Data (Representative)
The following table summarizes hypothetical quantitative data for the synthesis of a substituted piperidin-4-one derivative. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| Aza-Michael Addition | This compound | Ethyl Acrylate | Aza-Michael Adduct | >95 | Crude |
| Cyclization & Decarboxylation | Aza-Michael Adduct | Ethyl Acetate | Substituted Piperidin-4-one | 65-75 | >98 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of the target heterocyclic compound.
Caption: Workflow for piperidin-4-one synthesis.
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide range of heterocyclic compounds. The representative protocol provided herein for the synthesis of a substituted piperidin-4-one highlights a practical approach to leveraging its reactivity. The unique structural features of this starting material offer significant potential for the development of novel drug candidates with improved pharmacological properties. Researchers in medicinal chemistry and drug development are encouraged to explore the utility of this compound in their synthetic endeavors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 1-(1,4-dioxan-2-yl)-N-methylmethanamine synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the reductive amination or N-alkylation step. Here are common issues and their solutions:
-
Incomplete Imine Formation (for Reductive Amination): The initial reaction between the aldehyde (1,4-dioxane-2-carbaldehyde) and methylamine to form the imine intermediate is crucial.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards imine formation.[1]
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical for high yields.
-
Solution: Select a suitable reducing agent based on your reaction conditions. Sodium triacetoxyborohydride (STAB) is a mild and selective agent for one-pot reductive aminations.[2][3] For a two-step approach, sodium borohydride can be used after the imine has formed.[4] Ensure the reducing agent is fresh and has been stored correctly.
-
-
Over-alkylation: The desired product, a secondary amine, can sometimes react further to form a tertiary amine, reducing the yield of the target compound.
-
Solution: To favor mono-alkylation, use a stoichiometric excess of the starting amine ((1,4-dioxan-2-yl)methanamine) if performing direct N-methylation, or carefully control the stoichiometry of the aldehyde and methylamine in reductive amination. A stepwise procedure, where the imine is formed first and then reduced, can also minimize dialkylation.[3]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in reaction efficiency.
-
Solution: Optimize the reaction temperature. While some reductive aminations proceed at room temperature, others may require gentle heating. The choice of solvent is also important; methanol is commonly used for reductive aminations with borohydride reagents.[5] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
The formation of side products can complicate purification and lower the overall yield. Common impurities include:
-
Over-alkylation Product (Tertiary Amine): As mentioned above, the secondary amine product can be further alkylated.
-
Mitigation: See the solutions for over-alkylation in Q1.
-
-
Unreacted Starting Materials: Incomplete conversion will leave starting aldehyde/ketone and amine in the reaction mixture.
-
Mitigation: Ensure sufficient reaction time and appropriate stoichiometry of reagents. Monitor the reaction to confirm the consumption of starting materials.
-
-
Alcohol Byproduct: Reduction of the starting aldehyde by the reducing agent before it forms an imine.
Q3: The purification of my final product is challenging. What are the recommended methods?
Purification of the target amine can be achieved through several methods:
-
Acid-Base Extraction: As an amine, the product can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying amines. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent tailing can be effective.
-
Crystallization of the Salt: The product can be converted to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[6][7] This is a highly effective method for obtaining a pure, stable product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are two primary synthetic strategies:
-
Reductive Amination of 1,4-dioxane-2-carbaldehyde: This is a one-pot or two-step process where 1,4-dioxane-2-carbaldehyde is reacted with methylamine to form an imine, which is then reduced to the target secondary amine.[2][4]
-
N-alkylation of (1,4-dioxan-2-yl)methanamine: This involves the direct methylation of the primary amine, (1,4-dioxan-2-yl)methanamine, using a methylating agent like methyl iodide or dimethyl sulfate. However, this method is more prone to over-alkylation. A more controlled approach is reductive amination with formaldehyde.
A patented multi-step synthesis for the (2R)-enantiomer involves the reaction of (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate with methylamine in an autoclave.[7]
Q2: Which reducing agent is best for the reductive amination step?
The choice of reducing agent depends on the desired reaction setup:
-
Sodium Triacetoxyborohydride (STAB): Ideal for one-pot reactions due to its mildness and selectivity for imines over carbonyls. It is also less toxic than sodium cyanoborohydride.[2][3]
-
Sodium Cyanoborohydride (NaBH3CN): Also highly selective for one-pot reactions, but it is toxic and can generate cyanide gas, requiring careful handling.[1][2]
-
Sodium Borohydride (NaBH4): A cost-effective and powerful reducing agent, but it is less selective and can reduce the starting aldehyde. It is best used in a two-step procedure where the imine is formed before the addition of the reducing agent.[1][4]
-
Catalytic Hydrogenation (H2/Pd, Pt, or Ni): A clean method that produces water as the only byproduct. It is a form of direct reductive amination.[2][8]
Q3: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product. Staining with ninhydrin can be used to visualize amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of reactants and the formation of the product and any side products by monitoring their respective molecular weights.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can be used to quantify the components of the reaction mixture.[9]
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity (Imine vs. Carbonyl) | Reaction Type | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | High | One-pot | Dichloromethane, THF, Acetonitrile | Mild, high selectivity, less toxic.[2][3] | Higher cost. |
| Sodium Cyanoborohydride (NaBH3CN) | High | One-pot | Methanol, Ethanol | Highly selective, effective in one-pot.[1][2] | Toxic, generates cyanide.[1][2] |
| Sodium Borohydride (NaBH4) | Low | Two-step | Methanol, Ethanol | Cost-effective, readily available.[1][4] | Reduces carbonyls, requires imine pre-formation.[1] |
| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | High | One-pot | Methanol, Ethanol, Ethyl Acetate | Clean, high atom economy.[2][8] | Requires specialized equipment (hydrogenator). |
Table 2: Reported Yields for the N-methylation Step in the Synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine Hydrochloride [7]
| Reaction Conditions | Solvent | Temperature | Time | Yield |
| 33% Methylamine in Ethanol | Ethanol | 80 °C | 20 hours | 93.7% |
| 33% Methylamine in Methanol | Methanol | 60 °C | 24 hours | 91.6% |
| 33% Methylamine in Ethanol | Ethanol | 100 °C | 48 hours | 83.3% |
Data extracted from patent CN101985441B for the reaction of (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate with methylamine.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of 1,4-dioxane-2-carbaldehyde (1.0 equiv) in dichloromethane (DCE) or tetrahydrofuran (THF), add methylamine (1.0-1.2 equiv, either as a solution or a salt with a base like triethylamine).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.1-1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or by forming the hydrochloride salt.[1]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
-
Imine Formation: Dissolve 1,4-dioxane-2-carbaldehyde (1.0 equiv) and methylamine (1.0 equiv) in methanol. Add a dehydrating agent like anhydrous magnesium sulfate if necessary. Stir the mixture at room temperature for 2-4 hours or until imine formation is complete as monitored by TLC or NMR.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.0-1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Mandatory Visualization
Caption: Comparative workflow for one-pot vs. two-step reductive amination.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting guide for 1-(1,4-dioxan-2-yl)-N-methylmethanamine synthesis reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a key intermediate for researchers, scientists, and professionals in drug development. This guide addresses common issues encountered during two primary synthetic routes: direct reductive amination of 1,4-dioxane-2-carbaldehyde and a two-step approach involving the synthesis of 1-(1,4-dioxan-2-yl)methanamine followed by N-methylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory-scale methods are:
-
Direct Reductive Amination: This one-pot reaction involves the condensation of 1,4-dioxane-2-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. Common reducing agents for this method include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.
-
Two-Step Synthesis via a Primary Amine: This method involves the initial synthesis of 1-(1,4-dioxan-2-yl)methanamine, followed by N-methylation. A common and effective methylation technique is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde to install the methyl group while avoiding over-methylation.[1][2]
Q2: I am observing low or no product formation in my reductive amination. What are the likely causes?
A2: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial condensation to form the imine is an equilibrium reaction. Ensure anhydrous conditions, as water can shift the equilibrium back towards the starting materials. The pH is also critical; it should be mildly acidic (pH 4-5) to facilitate imine formation without protonating the amine nucleophile, rendering it unreactive.[3]
-
Inactive Reducing Agent: Hydride reducing agents like sodium triacetoxyborohydride are sensitive to moisture. Use freshly opened or properly stored reagents.
-
Suboptimal Temperature: While many reductive aminations proceed at room temperature, some less reactive substrates may require gentle heating. Conversely, excessive heat can lead to side reactions.
-
Steric Hindrance: While less of a concern with methylamine, bulky amines or aldehydes can slow down the reaction.
Q3: My Eschweiler-Clarke methylation is giving a poor yield. What should I check?
A3: For the Eschweiler-Clarke reaction, common issues include:
-
Incorrect Stoichiometry: An excess of both formaldehyde and formic acid is typically required to drive the reaction to completion.[1]
-
Insufficient Heating: The reaction generally requires heating (often to around 80-100 °C) for the hydride transfer from formic acid to occur and for the decarboxylation to drive the reaction forward.[4]
-
Incomplete Reaction: The methylation of a primary amine to a tertiary amine occurs in two steps. The second methylation can be slower. Ensure adequate reaction time.
Q4: I am concerned about the stability of the 1,4-dioxane ring under the reaction conditions. Is this a valid concern?
A4: The 1,4-dioxane ring is an acetal, which can be sensitive to strongly acidic conditions, potentially leading to ring-opening. However, the mildly acidic conditions typically used for reductive amination with reagents like sodium triacetoxyborohydride are generally well-tolerated by acetals.[5] For the Eschweiler-Clarke reaction, while formic acid is used in excess, it is a relatively weak acid and typically does not cause significant degradation of the dioxane ring under the reaction conditions. It is always advisable to monitor the reaction for byproducts and to keep the reaction time and temperature to the minimum required for completion.
Q5: What are the common side products I should be aware of?
A5: Potential side products include:
-
Over-alkylation: In direct alkylation methods (not Eschweiler-Clarke), there is a risk of forming the tertiary amine and even a quaternary ammonium salt. Reductive amination with a primary amine can sometimes lead to a small amount of the dialkylated (tertiary amine) product.[5] The Eschweiler-Clarke reaction is advantageous as it stops at the tertiary amine stage.[1][6]
-
Alcohol Formation: If the reducing agent is too reactive or if the imine formation is slow, the aldehyde starting material can be reduced to the corresponding alcohol (1,4-dioxan-2-yl)methanol. Using a milder reducing agent like sodium triacetoxyborohydride, which is selective for the iminium ion over the aldehyde, can minimize this.[7]
-
Unreacted Starting Material: Incomplete reactions will result in the presence of starting aldehyde or primary amine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield (Reductive Amination) | Inefficient imine formation due to water. | Use anhydrous solvents and reagents. Consider adding a drying agent like magnesium sulfate during the imine formation step. |
| Incorrect pH for imine formation. | Adjust the pH to be mildly acidic (pH 4-5) by adding a small amount of acetic acid.[3] | |
| Deactivated reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride or other hydride reagent. | |
| Aldehyde has been oxidized to the carboxylic acid on storage. | Check the purity of the 1,4-dioxane-2-carbaldehyde by NMR or IR spectroscopy. If necessary, purify the aldehyde by distillation or chromatography. | |
| Low or No Product Yield (Eschweiler-Clarke) | Insufficient excess of formaldehyde and/or formic acid. | Use a significant excess of both reagents as per established protocols.[1] |
| Reaction temperature is too low or reaction time is too short. | Heat the reaction mixture to 80-100 °C and monitor the reaction until completion (e.g., by TLC or GC-MS).[4] | |
| Formation of a Significant Amount of (1,4-dioxan-2-yl)methanol | Reducing agent is too reactive or added too early. | Use a milder reducing agent like sodium triacetoxyborohydride. If using a stronger reductant like sodium borohydride, allow sufficient time for imine formation before adding the reducing agent.[8] |
| Imine formation is slow. | Ensure mildly acidic conditions to catalyze imine formation. | |
| Presence of Tertiary Amine Byproduct | Over-alkylation in direct reductive amination. | A stepwise procedure of imine formation followed by reduction can sometimes offer better control.[7] Consider using the Eschweiler-Clarke method on the primary amine for cleaner methylation. |
| Difficult Purification | Product is a volatile amine. | Consider converting the final amine to its hydrochloride salt by treating the purified product with HCl in an appropriate solvent (e.g., ether or dioxane). The salt is often a crystalline solid that is easier to handle and store. |
| Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion. | |
| Co-elution of product and starting materials during chromatography. | Adjust the polarity of the eluent. For basic amines, adding a small amount of triethylamine (e.g., 1%) to the eluent system can improve peak shape and separation on silica gel. |
Experimental Protocols
Method 1: Direct Reductive Amination of 1,4-dioxane-2-carbaldehyde
This protocol is a general guideline and may require optimization.
Materials:
-
1,4-dioxane-2-carbaldehyde
-
Methylamine (e.g., as a solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[7]
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 1,4-dioxane-2-carbaldehyde (1.0 eq) in anhydrous DCE, add a solution of methylamine (1.1-1.5 eq).
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: N-methylation of 1-(1,4-dioxan-2-yl)methanamine via Eschweiler-Clarke Reaction
This protocol assumes the availability of 1-(1,4-dioxan-2-yl)methanamine.
Materials:
-
1-(1,4-dioxan-2-yl)methanamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
1M Hydrochloric acid
-
Sodium hydroxide solution (e.g., 10%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To 1-(1,4-dioxan-2-yl)methanamine (1.0 eq), add formic acid (excess, e.g., 3-5 eq) followed by a 37% aqueous solution of formaldehyde (excess, e.g., 3-5 eq).[4]
-
Heat the reaction mixture to 80-100 °C for 2-18 hours, monitoring for the cessation of gas (CO₂) evolution and completion by TLC or GC-MS.[4]
-
Cool the reaction mixture to room temperature and make it acidic by adding 1M HCl.
-
Wash the acidic aqueous solution with an organic solvent like DCM to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of approximately 11 with a sodium hydroxide solution.
-
Extract the product into DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
Table 1: Comparison of Reductive Amination Conditions for Heterocyclic Aldehydes
| Aldehyde | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Furfural | Benzylamine | NaBH(OAc)₃ | DCE | RT | 4 | 92 | [7] |
| Thiophene-2-carbaldehyde | Morpholine | NaBH(OAc)₃ | DCE | RT | 3 | 95 | [7] |
| Pyridine-4-carbaldehyde | Aniline | NaBH(OAc)₃ | DCE | RT | 2 | 88 | [7] |
| 1,3-Dioxolane-2-carbaldehyde | Cyclohexylamine | NaBH₄ | Methanol | RT | 12 | 75 | Analogous Procedure |
Table 2: Representative Yields for Eschweiler-Clarke Methylation of Primary Amines
| Primary Amine | Formaldehyde (eq) | Formic Acid (eq) | Temp. (°C) | Time (h) | Yield (%) of Dimethylated Product | Reference |
| Benzylamine | 2.2 | 3.0 | 100 | 6 | 91 | General Procedure |
| Cyclohexylamine | 2.5 | 3.5 | 100 | 8 | 85 | General Procedure |
| 2-Phenylethylamine | 2.2 | 3.0 | 100 | 5 | 93 | General Procedure |
Visualizations
Caption: Workflow for the direct reductive amination synthesis.
Caption: Workflow for the Eschweiler-Clarke N-methylation.
Caption: Troubleshooting logic for low product yield.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Eschweiler-Clarke_reaction [chemeurope.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 1-(1,4-dioxan-2-yl)-N-methylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1,4-dioxan-2-yl)-N-methylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is susceptible to several degradation pathways:
-
Oxidative degradation: The amine functional group can be oxidized. This can be mitigated by handling the compound under an inert atmosphere (e.g., nitrogen or argon) and by converting the free base to a more stable salt form, such as the hydrochloride salt.[1]
-
Acid-catalyzed ring-opening: The dioxane ring can undergo cleavage in the presence of strong acids. It is crucial to control the pH during purification and storage.
-
Trace metal-catalyzed decomposition: Trace metal impurities can catalyze degradation. Using high-purity solvents and reagents, and ensuring glassware is scrupulously clean, can minimize this issue.
Q2: What is the most effective method for purifying racemic this compound?
A2: For racemic or achiral purification, fractional distillation under reduced pressure is a common and effective method to remove volatile impurities and unreacted starting materials. For removing non-volatile impurities, conversion to a hydrochloride salt followed by recrystallization is a highly effective technique that also enhances the compound's stability.
Q3: How can I separate the enantiomers of this compound?
A3: The most common and scalable method for resolving the enantiomers is through diastereomeric salt crystallization.[2][3] This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as L-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid (DPTTA), to form two diastereomeric salts.[2] These salts have different solubilities, allowing for their separation by fractional crystallization.[2] The desired enantiomer of the amine can then be recovered by treating the isolated salt with a base.[4]
Q4: What are some common impurities I might encounter?
A4: Common impurities can include:
-
Unreacted starting materials from the synthesis.
-
Byproducts from side reactions, such as over-alkylation leading to quaternary ammonium salts.[5][6]
-
Solvents used in the synthesis and work-up.
-
Degradation products, especially if the compound has been stored improperly.
Troubleshooting Guides
Problem 1: Low Purity After Distillation
| Symptom | Possible Cause | Suggested Solution |
| Product co-distills with an impurity. | The impurity has a similar boiling point to the product. | - Improve the efficiency of the fractional distillation by using a longer column or a column with a higher number of theoretical plates.- Consider converting the amine to its hydrochloride salt and purifying by recrystallization. |
| Product degrades during distillation. | The distillation temperature is too high, causing thermal degradation of the dioxane ring.[7] | - Perform the distillation under a higher vacuum to lower the boiling point.- Ensure the heating mantle is not set to an excessively high temperature. |
| Product is contaminated with water. | Incomplete drying of the crude product or use of wet solvents. | - Dry the crude product over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation.- Use anhydrous solvents for all extraction and purification steps. |
Problem 2: Issues with Salt Formation and Crystallization
| Symptom | Possible Cause | Suggested Solution |
| The amine salt oils out instead of crystallizing. | - The solvent system is not optimal.- The solution is supersaturated.- Impurities are inhibiting crystallization. | - Try a different solvent or a mixture of solvents.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the desired salt.- Perform a preliminary purification of the free base by distillation. |
| Low yield of the crystallized salt. | - The salt is too soluble in the chosen solvent.- Insufficient cooling of the solution. | - Choose a solvent in which the salt has lower solubility.- Cool the crystallization mixture to a lower temperature (e.g., 0 °C or below) for a sufficient amount of time. |
| The resulting amine has low enantiomeric excess after diastereomeric salt resolution. | - Incomplete separation of the diastereomeric salts.- Racemization of the amine during salt breaking. | - Perform multiple recrystallizations of the diastereomeric salt to improve its purity.- Use a mild base and avoid excessive heat when liberating the free amine from the salt. |
Quantitative Data on Purification Methods
The following table provides a summary of expected outcomes from various purification techniques for this compound.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Considerations |
| Fractional Distillation | 95-98% | 70-85% | Effective for removing volatile impurities. Requires a good vacuum source. |
| HCl Salt Recrystallization | >99% | 80-95% (for the salt) | Excellent for removing non-volatile impurities and enhances product stability. |
| Diastereomeric Salt Crystallization | >99.5% (chemical purity)>99% (enantiomeric excess) | 30-45% (for a single enantiomer) | The method of choice for chiral resolution. Yield is inherently limited to a theoretical maximum of 50%. |
Experimental Protocols
Protocol 1: Purification by HCl Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper).
-
Crystallization: The hydrochloride salt should precipitate. If not, cool the solution in an ice bath and scratch the inside of the flask to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization: Dissolve the crystals in a minimal amount of hot methanol and allow the solution to cool slowly to room temperature, then in a refrigerator to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol or a mixture of ethanol and water). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.
-
Mixing: Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize. The process can be aided by seeding with a small crystal of the desired salt.
-
Isolation: After sufficient time for crystallization, collect the crystals by vacuum filtration.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the salt from the same solvent system.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the solution is basic.
-
Extraction: Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
Visualizations
Caption: Troubleshooting workflow for low purity issues.
Caption: Experimental workflow for diastereomeric salt crystallization.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
stability issues of 1-(1,4-dioxan-2-yl)-N-methylmethanamine in solution
This technical support center provides guidance on the stability issues of 1-(1,4-dioxan-2-yl)-N-methylmethanamine in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, which contains a cyclic acetal and a secondary amine functional group, the primary stability concerns are:
-
Acid-catalyzed hydrolysis: The 1,4-dioxane ring is a cyclic acetal, which is known to be susceptible to hydrolysis under acidic conditions. This can lead to ring-opening and the formation of degradation products.
-
Oxidation: The lone pair of electrons on the nitrogen atom of the secondary amine can be susceptible to oxidation. Additionally, the ether linkages in the dioxane ring can potentially form peroxides over time, especially in the presence of light and oxygen.
-
pH sensitivity: The stability of the compound is expected to be highly dependent on the pH of the solution. Acidic conditions are likely to accelerate degradation, while neutral to slightly basic conditions may offer better stability.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively reported in the literature, a plausible degradation pathway initiated by acid-catalyzed hydrolysis is illustrated below. This pathway is inferred from the known reactivity of cyclic acetals.
Caption: Inferred acid-catalyzed hydrolysis pathway for this compound.
Q3: Are there any known incompatible solvents or reagents?
A3: Avoid strong acidic solutions and potent oxidizing agents. Protic solvents, especially in the presence of even trace amounts of acid, may facilitate hydrolysis. For applications requiring anhydrous conditions, it is crucial to use solvents with very low water content.[1]
Q4: How should I store solutions of this compound?
A4: To maximize stability, solutions should be:
-
Stored at low temperatures (refrigerated or frozen, as indicated by some suppliers requiring cold-chain transportation).
-
Protected from light using amber vials or by wrapping the container in foil.
-
Kept under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Prepared in aprotic solvents of high purity if aqueous solutions are not required for the experiment.
-
If aqueous solutions are necessary, use buffers to maintain a neutral or slightly alkaline pH.
Troubleshooting Guides
Problem: I am observing a loss of my compound in solution over a short period.
| Potential Cause | Troubleshooting Steps |
| Acidic pH of the solution | 1. Measure the pH of your solution. 2. If acidic, adjust the pH to a neutral or slightly basic range (pH 7-8) using a suitable buffer system. 3. For future experiments, prepare your solutions in a buffered system from the outset. |
| Presence of oxidizing agents | 1. Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. 2. De-gas your solvent to remove dissolved oxygen. 3. Consider adding an antioxidant to your solution if compatible with your experimental setup. |
| Photodegradation | 1. Protect your solution from light at all times by using amber vials or covering the container with aluminum foil. 2. Minimize the exposure of the solution to ambient light during preparation and handling. |
| Elevated Temperature | 1. Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or -20 °C). 2. Avoid heating solutions unless absolutely necessary for the experimental protocol. |
Problem: I see the appearance of unknown peaks in my analytical chromatogram.
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. 2. Compare the retention times of the unknown peaks with those of the forced degradation samples to confirm if they are degradation products. 3. Use a mass spectrometer coupled to your chromatography system (e.g., LC-MS) to identify the mass of the unknown peaks and aid in their structural elucidation. |
| Contamination | 1. Analyze a blank solvent injection to rule out contamination from the solvent or analytical system. 2. Prepare a fresh solution of your compound using high-purity solvent and re-analyze. |
Quantitative Data Summary
As there is no publicly available quantitative stability data for this compound, the following table is provided as a template for researchers to summarize their own findings from stability studies.
| Condition | Solvent | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| Acidic Hydrolysis (pH 3) | 0.001 M HCl | 25 | 24 | |||
| Neutral Hydrolysis (pH 7) | Buffered Saline | 25 | 24 | |||
| Basic Hydrolysis (pH 9) | 0.001 M NaOH | 25 | 24 | |||
| Oxidative Stress | 3% H₂O₂ | 25 | 24 | |||
| Thermal Stress | Deionized Water | 60 | 24 | |||
| Photochemical Stress | Deionized Water | 25 | 24 |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
Caption: General experimental workflow for a forced degradation study.
1. Materials:
-
This compound
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV/MS system
-
Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60°C in the dark.
-
Photolytic Degradation: Expose the solution (100 µg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. An isocratic or gradient method with a C18 column and a mobile phase of acetonitrile and water (with a suitable buffer) is a common starting point. Detection can be performed by UV and/or mass spectrometry.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
Assess the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.
-
This technical support center provides a foundational understanding of the potential stability challenges associated with this compound and offers practical guidance for researchers. It is important to note that the stability of this compound can be highly dependent on the specific experimental conditions, and it is recommended that users perform their own stability assessments for their particular applications.
References
common impurities in 1-(1,4-dioxan-2-yl)-N-methylmethanamine synthesis and their removal
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine. It provides troubleshooting advice and frequently asked questions to help identify and resolve common impurity-related issues during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
A1: The most common method is the reductive amination of 1,4-dioxane-2-carbaldehyde with methylamine.[1][2][3] This process involves the formation of an intermediate imine, which is then reduced to the target secondary amine.[1][2] The primary impurities to be concerned with are:
-
Unreacted 1,4-dioxane-2-carbaldehyde: The starting aldehyde.
-
1-(1,4-dioxan-2-yl)methanol: Formed by the reduction of the starting aldehyde.[4]
-
Tertiary Amine (Bis[1-(1,4-dioxan-2-yl)methyl]methylamine): Results from the reaction of the final product with remaining 1,4-dioxane-2-carbaldehyde.[4]
-
Residual Reducing Agent Byproducts: Dependent on the reducing agent used.
Q2: How can I detect and quantify the levels of these impurities in my reaction mixture?
A2: A combination of chromatographic and spectroscopic methods is recommended for the detection and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for analyzing amines.[5][6] Due to their low UV absorbance, pre-column or post-column derivatization is often employed to enhance detection.[5][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile organic compounds, including potential impurities like unreacted aldehyde and the alcohol byproduct.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and impurities, especially for identifying isomeric impurities.
Q3: What are the best practices for minimizing impurity formation during the synthesis?
A3: To minimize impurity formation, careful control of reaction conditions is crucial.
-
Control Stoichiometry: Using a slight excess of methylamine can help to drive the reaction towards the formation of the desired secondary amine and reduce the amount of unreacted aldehyde.
-
Choice of Reducing Agent: Use a mild reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB).[1][2][12] Stronger reducing agents like sodium borohydride can reduce the starting aldehyde to the corresponding alcohol.[12]
-
Temperature Control: Lowering the reaction temperature can help to minimize the formation of the tertiary amine byproduct.[4]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation while minimizing side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of unreacted 1,4-dioxane-2-carbaldehyde | Incomplete reaction or inefficient reduction of the intermediate imine. | Ensure sufficient reaction time. Verify the activity of the reducing agent. A slight excess of methylamine can also help drive the reaction to completion. |
| Significant amount of 1-(1,4-dioxan-2-yl)methanol impurity | The reducing agent is reducing the starting aldehyde before imine formation is complete. This is common with strong reducing agents like sodium borohydride.[12] | Use a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (STAB).[1][2][12] Alternatively, perform a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[13] |
| Presence of a high molecular weight impurity (tertiary amine) | The secondary amine product is reacting with the remaining starting aldehyde.[4] | Use a slight excess of methylamine to favor the formation of the secondary amine. Monitor the reaction progress and stop it once the starting aldehyde is consumed. Lowering the reaction temperature can also reduce the rate of this side reaction.[4] |
| Low overall yield | Suboptimal reaction conditions for imine formation or reduction. Water in the reaction can inhibit imine formation. | Ensure the reaction is anhydrous. Optimize the pH to be slightly acidic. If using a salt of methylamine, ensure the free base is liberated in situ. |
Impurity Profile Before and After Purification
The following table shows a typical impurity profile of a crude reaction mixture and the product after purification by fractional distillation.
| Compound | Boiling Point (°C) | Crude Mixture (% by GC-MS) | After Fractional Distillation (% by GC-MS) |
| Methylamine | -6.3 | >5 (as gas) | <0.1 |
| 1,4-Dioxane-2-carbaldehyde | ~150-155 | 5-10 | <0.5 |
| 1-(1,4-dioxan-2-yl)methanol | ~210-215 | 2-5 | <0.2 |
| This compound | ~185-190 | 80-85 | >99.5 |
| Bis[1-(1,4-dioxan-2-yl)methyl]methylamine | >250 | 1-3 | <0.1 |
Experimental Protocols
Synthesis of this compound via Reductive Amination
-
To a stirred solution of 1,4-dioxane-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add a solution of methylamine (1.1-1.5 eq) in an appropriate solvent (e.g., THF or ethanol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a vacuum jacketed column packed with Raschig rings or other suitable packing material.
-
Place the crude this compound in the distillation flask.
-
Apply vacuum and slowly heat the distillation flask.
-
Collect and discard the initial low-boiling fractions, which may contain residual solvent and unreacted methylamine.
-
Carefully collect the fraction corresponding to the boiling point of the desired product (~185-190 °C at atmospheric pressure, adjust for vacuum).
-
Monitor the purity of the collected fractions by GC-MS or HPLC.
-
Stop the distillation when the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.
Impurity Analysis by HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture).
-
Derivatization (if necessary): For enhanced UV or fluorescence detection, a derivatization step may be employed using reagents like o-phthalaldehyde (OPA) for primary and secondary amines.[5][8]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at a controlled pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength for the derivatized or underivatized amine, or a fluorescence detector if a fluorescent tag is used.
-
-
Quantification: Use an external or internal standard method for the quantification of the main peak and any impurities.
Synthesis and Impurity Workflow
Caption: Workflow of synthesis and purification.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. ysi.com [ysi.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
optimization of reaction conditions for 1-(1,4-dioxan-2-yl)-N-methylmethanamine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine. It is intended for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing low yields in the final N-methylation step. What are the potential causes and solutions?
A1: Low yields in the final reductive amination step with formaldehyde can be attributed to several factors:
-
Sub-optimal Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for reductive aminations. If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it might be reducing the formaldehyde before it can form the imine with the primary amine. Consider switching to NaBH(OAc)₃ or adding NaBH₄ portion-wise after an initial period of imine formation.
-
Presence of Water: Formaldehyde is often supplied as an aqueous solution (formalin). Excess water can inhibit the formation of the intermediate imine, which is a reversible reaction.[1] Using paraformaldehyde, which depolymerizes in situ to formaldehyde, can be a good alternative to minimize water content. If using formalin, consider the use of a dehydrating agent like molecular sieves.
-
Over-methylation: While less common for secondary amine formation, harsh conditions or a large excess of both formaldehyde and the reducing agent could potentially lead to the formation of a quaternary ammonium salt. Monitor the reaction by TLC or LC-MS to track the formation of the desired product and potential byproducts.
-
Reaction pH: The formation of the imine intermediate is typically favored under weakly acidic conditions (pH 5-6). If the reaction medium is too acidic or basic, the imine formation will be slow. You can add a small amount of a weak acid like acetic acid to catalyze imine formation.
Q2: My final product is difficult to purify. What are some common impurities and how can I remove them?
A2: Common impurities can include unreacted starting material (1-(1,4-dioxan-2-yl)methanamine), the over-methylated quaternary ammonium salt, and byproducts from the reducing agent.
-
Purification Strategies:
-
Distillation: If the product is a liquid, fractional distillation under reduced pressure can be effective in separating it from less volatile impurities.
-
Crystallization: The hydrochloride salt of the product can be prepared and purified by recrystallization.[2] A patent for a similar compound suggests using an aliphatic ester like ethyl acetate for crystallization.
-
Column Chromatography: Silica gel chromatography can be used for purification. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.
-
Q3: I am observing the formation of multiple byproducts during the synthesis. What are the likely side reactions?
A3: Side reactions can occur at various stages of a multi-step synthesis. For a route starting from epichlorohydrin and 2-chloroethanol, potential side reactions include:
-
Polymerization: Epoxides can polymerize under acidic or basic conditions. Ensure controlled addition of reagents and maintain the recommended reaction temperature.
-
Incomplete Cyclization: The formation of the dioxane ring might be incomplete, leading to linear ether-alcohol impurities. Ensure sufficient reaction time and optimal temperature for the cyclization step.
-
Formation of Isomers: Depending on the stereochemistry of the starting materials and the reaction conditions, a mixture of diastereomers could be formed. Chiral catalysts can be employed to achieve higher stereoselectivity.[2]
Experimental Protocols
Synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride
This protocol is adapted from patent literature and outlines a multi-step synthesis.[2]
Step 1: Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol
-
To a reaction vessel, add 1 part by weight of epichlorohydrin and 0.5-1 part by weight of 2-chloroethanol.
-
Add a Salen catalyst.
-
Cool the mixture to 10-20°C and react for 12-24 hours.
-
Add 5 parts by weight of dichloromethane.
-
Neutralize the reaction mixture to pH 7.0-8.0 with a 10% sodium carbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the dichloromethane by distillation to obtain (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.
Step 2: Synthesis of (2R)-2-((2-chloroethoxy)methyl)oxirane
-
Dissolve the product from Step 1 in a suitable solvent.
-
Add a carbonate salt (e.g., potassium carbonate or sodium carbonate) to induce cyclization.
-
Monitor the reaction until completion and work up to isolate (2R)-2-((2-chloroethoxy)methyl)oxirane.
Step 3: Ring Closure to form the Dioxane Ring
-
React the product from Step 2 with a hydroxide (e.g., potassium hydroxide or sodium hydroxide) under reflux conditions.
-
This step forms the 1,4-dioxane ring structure.
Step 4: Tosylation of the Hydroxyl Group
-
To the product from Step 3, add p-toluenesulfonyl chloride to convert the hydroxyl group into a better leaving group, yielding (2S)-1,4-dioxan-2-ylmethyl-4-methylbenzenesulfonate.
Step 5: N-methylation
-
In a high-pressure autoclave, react the tosylated intermediate from Step 4 with methylamine.
-
After the reaction is complete, add hydrochloric acid to form the hydrochloride salt of the final product.
-
The (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride can then be isolated.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride (adapted from patent CN101985441B) [2]
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) |
| 1 | Epichlorohydrin, 2-chloroethanol | Salen catalyst, Sodium carbonate | Dichloromethane | 10-20 | 12-24 |
| 2 | (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol | Carbonate (e.g., K₂CO₃) | - | - | - |
| 3 | (2R)-2-((2-chloroethoxy)methyl)oxirane | Hydroxide (e.g., KOH) | - | Reflux | - |
| 4 | Product from Step 3 | p-Toluenesulfonyl chloride | - | - | - |
| 5 | Tosylated intermediate | Methylamine, Hydrochloric acid | - | High Pressure | - |
Note: The patent provides a qualitative description of the process. Specific quantities and yields may require optimization.
Visualizations
Caption: Multi-step synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the N-methylation step.
References
preventing side reactions in the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a significant amount of a higher molecular weight impurity in my reaction. What could it be and how can I avoid it?
A1: A common side product in the reductive amination of an aldehyde with a primary amine is the formation of a tertiary amine through over-alkylation. In this synthesis, the likely impurity is bis[1-(1,4-dioxan-2-yl)methyl]methylamine.
Troubleshooting Guide:
-
Control Stoichiometry: Use a slight excess of methylamine (1.1-1.5 equivalents) relative to 1,4-dioxane-2-carbaldehyde. This helps to ensure the aldehyde preferentially reacts with methylamine rather than the secondary amine product.
-
Slow Addition of Reducing Agent: Adding the reducing agent portion-wise or as a solution over a period of time can help maintain a low concentration of the reducing agent, favoring the reduction of the initially formed imine over subsequent reactions.
-
Stepwise Procedure: To minimize dialkylation, a stepwise procedure involving the formation of the imine in methanol followed by reduction with NaBH4 can be employed.[1]
Q2: My yield of the desired secondary amine is low, and I am isolating a significant amount of (1,4-dioxan-2-yl)methanol. How can I prevent this?
A2: The formation of (1,4-dioxan-2-yl)methanol indicates that the starting aldehyde is being reduced. This is more likely to occur when using a less selective reducing agent or under certain reaction conditions.
Troubleshooting Guide:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for imines over aldehydes compared to sodium borohydride (NaBH₄).[1][2] Using NaBH(OAc)₃ can significantly reduce the formation of the alcohol byproduct.
-
One-Pot Procedure with NaBH(OAc)₃: A one-pot procedure where the aldehyde, methylamine, and NaBH(OAc)₃ are mixed together is often effective. The rate of reduction of the iminium ion is much faster than that of the aldehyde, minimizing alcohol formation.[2]
-
Pre-formation of the Imine: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. This can be done by stirring the aldehyde and amine together for a period (e.g., 18 hours) before introducing the NaBH₄.[3]
Q3: I am concerned about the stability of the 1,4-dioxane ring under the reaction conditions. Could it be opening?
A3: While the 1,4-dioxane ring is generally stable under many synthetic conditions, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening. However, under the typically mild conditions of reductive amination, this is less likely to be a major side reaction. Standard reductive amination conditions are generally well-tolerated by acetals and ketals, which have similar functionalities.[1]
Troubleshooting Guide:
-
Maintain Mild pH: If using an acid catalyst for imine formation, a weak acid like acetic acid is preferred.[1] Avoid strong acids.
-
Control Temperature: Perform the reaction at room temperature or below if possible. While some protocols involve refluxing to form the imine, this increases the risk of side reactions.
-
Work-up Conditions: During the work-up, use saturated aqueous sodium bicarbonate to neutralize any acid and avoid prolonged exposure to strongly acidic or basic aqueous solutions.[4]
Data Presentation
Table 1: Comparison of Reducing Agents and Typical Conditions
| Reducing Agent | Typical Solvent(s) | Key Characteristics | Common Side Products |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), 1,4-Dioxane | Mild and selective for imines over aldehydes. Can be used in a one-pot reaction. Water-sensitive.[4][5] | Low levels of over-alkylation product and alcohol. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Stronger reducing agent, can reduce both imines and aldehydes. Often requires pre-formation of the imine.[5][6] | (1,4-dioxan-2-yl)methanol, over-alkylation product. |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | Selective for imines at mildly acidic pH. Toxic cyanide byproduct.[6] | Low levels of alcohol. Potential for over-alkylation. |
Table 2: Illustrative Yields and Purity under Different Conditions *
| Condition | Reducing Agent | Solvent | Temperature | Typical Yield (%) | Product Purity (%) |
| A | NaBH(OAc)₃ | DCE | Room Temp | 85-95 | >95 |
| B | NaBH₄ (stepwise) | MeOH | Room Temp | 70-85 | 90-95 |
| C | NaBH₄ (one-pot) | MeOH | Room Temp | 50-70 | 70-85 |
*Note: The quantitative data in this table is illustrative and based on general principles of reductive amination, as specific literature values for this exact transformation were not found in the search results.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
To a solution of 1,4-dioxane-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq) at room temperature.
-
Stir the mixture for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
-
Dissolve 1,4-dioxane-2-carbaldehyde (1.0 eq) and methylamine (1.2 eq) in methanol (MeOH).
-
Stir the mixture at room temperature for 4-18 hours to allow for complete imine formation. The use of molecular sieves can aid in driving the equilibrium towards the imine.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for common side reactions.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine from the laboratory to a pilot plant.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of the synthesis process. The proposed synthesis route is based on established chemical principles for similar structures.
Diagram: Synthesis Pathway
Technical Support Center: Analytical Method Validation for 1-(1,4-dioxan-2-yl)-N-methylmethanamine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 1-(1,4-dioxan-2-yl)-N-methylmethanamine quantification. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your analytical method validation.
Issue 1: Poor Peak Shape or Tailing
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing amines by chromatography. The basic nature of the amine group can lead to strong interactions with active sites on the chromatographic column. Here are the likely causes and troubleshooting steps:
-
Secondary Interactions with Silica: The amine group on your analyte can interact with acidic silanol groups on the surface of C18 columns, leading to tailing.
-
Solution 1 (LC-MS/MS): Use a column with end-capping or a hybrid particle technology to minimize silanol interactions.
-
Solution 2 (LC-MS/MS): Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites.
-
Solution 3 (LC-MS/MS): Adjust the mobile phase pH. Using a mobile phase with a pH of 2-3 will protonate the silanol groups, reducing their interaction with the protonated amine. Conversely, a high pH mobile phase (pH > 8) will deprotonate the analyte, which can also improve peak shape on appropriate columns.
-
Solution 4 (GC-MS): Derivatization of the amine group can reduce its polarity and improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject.
-
-
Contamination: A dirty guard column or analytical column can cause peak distortion.
-
Solution: Replace the guard column and/or flush the analytical column with a strong solvent.
-
Issue 2: Inconsistent or Low Recovery (Accuracy)
Question: I am observing low and variable recovery when spiking my sample matrix with this compound. What could be the problem?
Answer:
Low or inconsistent recovery can stem from several factors related to sample preparation and the analytical method itself.
-
Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.
-
Solution 1 (LLE): Optimize the pH of the aqueous phase to ensure the analyte is in its neutral form for better partitioning into the organic solvent.
-
Solution 2 (SPE): Ensure the solid-phase extraction cartridge is appropriate for the analyte's polarity and that the elution solvent is strong enough to desorb the analyte completely.
-
-
Analyte Instability: The analyte may be degrading during sample preparation or analysis.
-
Solution: Investigate the stability of the analyte in the sample matrix and in the final extract. Consider performing the extraction at a lower temperature or protecting the sample from light.
-
-
Matrix Effects (LC-MS/MS): Components of the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source.
-
Solution 1: Use a more efficient sample cleanup procedure to remove interfering matrix components.
-
Solution 2: Use an isotopically labeled internal standard to compensate for matrix effects.
-
Solution 3: Dilute the sample to reduce the concentration of matrix components.
-
Issue 3: Poor Linearity or High Y-Intercept
Question: My calibration curve for this compound has a low correlation coefficient (r²) and a significant y-intercept. What should I do?
Answer:
A non-linear calibration curve or a high y-intercept can indicate several potential problems.
-
Inappropriate Calibration Range: The selected concentration range may be too wide, leading to detector saturation at the high end or poor signal-to-noise at the low end.
-
Solution: Narrow the calibration range and ensure it brackets the expected concentration of your samples.
-
-
Contamination: Contamination in the blank or mobile phase can lead to a high y-intercept.
-
Solution: Prepare fresh blank and mobile phase solutions using high-purity solvents and reagents.
-
-
Adsorption: The analyte may be adsorbing to vials or tubing at low concentrations.
-
Solution: Use silanized glass vials or polypropylene vials to minimize adsorption.
-
-
Incorrect Regression Model: A linear regression may not be the best fit for your data over the chosen range.
-
Solution: Evaluate if a quadratic or weighted linear regression model provides a better fit. However, a non-linear response should be investigated for an analytical cause first.
-
Data Presentation: Acceptance Criteria for Method Validation
The following table summarizes typical acceptance criteria for analytical method validation based on ICH guidelines.[1][2][3]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995. The y-intercept should be less than 2% of the response at 100% of the target concentration. |
| Accuracy (Recovery) | For drug substance: 98.0% to 102.0%. For drug product: 97.0% to 103.0%. For impurities: 80.0% to 120.0%. |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. Precision at LOQ (RSD) ≤ 10%. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C). |
Experimental Protocols
Protocol 1: Linearity Study
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent to prepare a stock solution of known concentration.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations, covering the expected range of the samples.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.
Protocol 2: Accuracy (Recovery) Study
-
Prepare Spiked Samples: Spike a blank sample matrix with known amounts of this compound at three concentration levels (e.g., low, medium, and high) within the linear range. Prepare at least three replicates for each concentration level.
-
Sample Preparation: Process the spiked samples and a blank matrix sample using the developed sample preparation method.
-
Analysis: Analyze the prepared samples.
-
Data Evaluation: Calculate the percentage recovery for each replicate using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100 Calculate the mean recovery and relative standard deviation (RSD) for each concentration level.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to quantify this compound?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques. LC-MS/MS is often preferred for its high sensitivity and specificity, especially for analyzing samples in complex matrices without the need for derivatization. GC-MS may require derivatization of the amine group to improve volatility and peak shape.[4][5][6]
Q2: How do I choose an appropriate internal standard?
A2: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., deuterated this compound). If an isotopically labeled standard is not available, a structurally similar compound with similar chromatographic behavior and ionization properties can be used.
Q3: What are the key validation parameters I need to assess according to ICH guidelines?
A3: According to ICH Q2(R1) guidelines, the key validation parameters for a quantitative impurity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][7][8]
Q4: My method is validated, but now I am seeing a shift in retention time. What should I do?
A4: A shift in retention time can be caused by several factors:
-
Column Aging: Over time, the stationary phase of the column can degrade.
-
Mobile Phase Preparation: An error in the mobile phase composition can affect retention time.
-
Flow Rate Fluctuation: A problem with the pump can cause the flow rate to vary.
-
Column Temperature: A change in the column oven temperature will affect retention time. Check these parameters to identify the source of the shift.
Visualizations
Caption: Workflow for analytical method validation.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ysi.com [ysi.com]
- 5. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. ijalsr.org [ijalsr.org]
- 7. starodub.nl [starodub.nl]
- 8. fda.gov [fda.gov]
troubleshooting peak tailing in HPLC analysis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the HPLC analysis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, with a particular focus on resolving peak tailing issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for this and other amine-containing compounds is secondary interaction between the basic amine functional group and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These interactions introduce an additional retention mechanism to the primary reversed-phase retention, leading to asymmetrical peak shapes.
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[4][5][6] At a pH close to the analyte's pKa, both ionized and non-ionized forms of the molecule can exist, which may lead to peak broadening or splitting.[6][7] For basic compounds, operating at a low pH (typically 2-3 pH units below the analyte's pKa) protonates the silanol groups on the stationary phase, minimizing their interaction with the protonated amine analyte and thus reducing peak tailing.[1][8]
Q3: What are mobile phase additives and how can they improve my peak shape?
A3: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance.[9] For basic analytes, a common strategy is to add a competing base, such as triethylamine (TEA), to the mobile phase.[10] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the analyte and thereby improving peak symmetry.
Q4: Can my choice of HPLC column influence peak tailing?
A4: Absolutely. Modern HPLC columns, often referred to as "Type B" or high-purity silica columns, have a lower concentration of acidic silanol groups and are better end-capped, which significantly reduces peak tailing for basic compounds.[1] Furthermore, columns with stationary phases that have embedded polar groups or are otherwise specially designed for the analysis of basic compounds can also provide excellent peak shapes.[11]
Q5: Besides chemical interactions, what other factors can cause peak tailing?
A5: Several instrumental and physical factors can contribute to peak tailing. These include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[10]
-
Extra-column Dead Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can cause band broadening.[2]
-
Column Contamination or Voids: Accumulation of sample matrix components on the column inlet frit or a void in the packing material can distort peak shape.[1]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[8]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Initial Assessment and Diagnosis
The first step is to determine if the tailing is due to chemical interactions or a physical/instrumental problem.
Experimental Protocol: System Suitability Test
-
Prepare a Neutral Marker Solution: Dissolve a neutral, non-polar compound (e.g., toluene or naphthalene) in your mobile phase at a suitable concentration for UV detection.
-
Injection: Inject the neutral marker solution onto your HPLC system using your current method conditions.
-
Analysis:
-
Symmetrical Peak: If the neutral marker gives a symmetrical peak, the issue is likely chemical in nature (i.e., secondary interactions with your analyte).
-
Tailing Peak: If the neutral marker also tails, the problem is likely physical or instrumental (e.g., a column void, extra-column dead volume).
-
Step 2: Addressing Chemical Causes of Peak Tailing
If the issue is determined to be chemical, the following strategies can be employed.
Option A: Mobile Phase pH Adjustment
-
Determine Analyte pKa: The predicted pKa of this compound is approximately 9.0.
-
Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to a value at least 2 pH units below the pKa. A starting point of pH 2.5-3.0 is recommended. Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.
Option B: Use of Mobile Phase Additives
-
Prepare Mobile Phase with Additive: Add a competing base, such as triethylamine (TEA), to your mobile phase at a concentration of 0.1-0.5% (v/v).
-
Equilibrate: Equilibrate the column with the new mobile phase for a sufficient time before injecting your sample.
Option C: Column Selection
-
Choose an Appropriate Column: If significant tailing persists, consider switching to a column specifically designed for the analysis of basic compounds. Options include:
Step 3: Addressing Physical/Instrumental Causes of Peak Tailing
If the neutral marker test indicates a physical problem, investigate the following:
-
Check for Column Voids: Reverse the column and flush with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
-
Minimize Extra-column Volume: Ensure all tubing is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly seated and not contributing to dead volume.
-
Sample Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you may be overloading the column.
-
Column Contamination: If the column has been used extensively with complex sample matrices, consider a column wash with a series of strong solvents.
Quantitative Data Summary
The following table summarizes the typical effects of various parameters on the peak tailing factor (Tf) for a basic analyte like this compound. A Tf value of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.2 often considered unacceptable for quantitative analysis.
| Parameter | Condition 1 | Typical Tailing Factor (Tf) | Condition 2 | Typical Tailing Factor (Tf) | Reference |
| Mobile Phase pH | pH 7.0 | > 2.0 | pH 3.0 | 1.2 - 1.5 | [1] |
| Mobile Phase Additive | No Additive | > 2.0 | 0.1% Triethylamine (TEA) | 1.1 - 1.4 | [10] |
| Column Type | Standard C18 (Type A Silica) | > 2.5 | End-capped C18 (Type B Silica) | 1.2 - 1.6 | [1] |
| Sample Load | High Concentration | > 1.8 | 10-fold Dilution | 1.0 - 1.3 | [10] |
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method for this compound
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low UV is necessary, or consider alternative detection methods like ELSD or MS if available).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Cause of peak tailing due to silanol interactions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. moravek.com [moravek.com]
- 5. agilent.com [agilent.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 8. uhplcs.com [uhplcs.com]
- 9. longdom.org [longdom.org]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 12. lcms.cz [lcms.cz]
- 13. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
Validation & Comparative
comparative analysis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic methods for 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols and quantitative data associated with each method, offering an objective comparison to aid in the selection of the most suitable route for specific research and development needs.
Method 1: Synthesis via Nucleophilic Substitution of a Tosylated Precursor
This multi-step approach, adapted from patent literature, involves the initial formation of a tosylated intermediate followed by a nucleophilic substitution with methylamine. This method is particularly useful for producing specific enantiomers of the target compound, as demonstrated in the synthesis of the (2R)-enantiomer.
Experimental Protocol:
The synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride via this method comprises several stages. The final key steps are detailed below:
Step 1: Synthesis of (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate ester
This intermediate is prepared from (2R)-2-[(2-chloroethoxy)methyl]ethylene oxide through a series of reactions including a backflow reaction with a hydroxide and subsequent tosylation.
Step 2: Synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride
In a high-pressure autoclave, 10 grams of (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate ester is reacted with 50 grams of a 33% mass percent solution of methylamine in methanol. The mixture is heated to 60°C and allowed to react for 24 hours. Following the reaction, the solvent is removed by boiling. The residue is then dissolved in 150 grams of isopropanol, and 0.5 grams of 36% hydrochloric acid is added. The solution is cooled to 10°C, and the resulting precipitate of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride is collected by filtration.[1] An alternative workup involves using ethanol as the solvent at 100°C for 48 hours, yielding the final product after a similar workup procedure.[1]
Method 2: Synthesis via Reductive Amination
Reductive amination is a versatile and widely employed one-pot reaction for the synthesis of amines from a carbonyl compound and an amine. This method offers a more direct route to the target molecule, starting from 1,4-dioxane-2-carbaldehyde and methylamine. Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this transformation, allowing the reaction to be performed efficiently in a single step.
Experimental Protocol:
To a solution of 1,4-dioxane-2-carbaldehyde (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added methylamine (typically as a solution in a compatible solvent, 1.0-1.2 equivalents). The mixture is stirred at room temperature for a short period to allow for the formation of the intermediate imine. Subsequently, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.
Quantitative Data Comparison
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Reductive Amination |
| Starting Materials | (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate ester, Methylamine | 1,4-dioxane-2-carbaldehyde, Methylamine |
| Key Reagents | Methanol/Ethanol, Hydrochloric Acid | Sodium triacetoxyborohydride, Dichloromethane/THF |
| Reaction Conditions | 60-100°C, High Pressure (Autoclave), 24-48 hours | Room Temperature, Atmospheric Pressure, Typically 1-12 hours |
| Yield | 83.3% - 91.6%[1] | Generally high (expected >80%) |
| Enantiomeric Excess (ee) | 99.5% - 99.7%[1] | Dependent on the chirality of the starting aldehyde |
| Byproducts | Toluenesulfonate salts | Borate salts, excess amine |
| Workup Complexity | Filtration of precipitated salt | Aqueous workup and extraction |
Comparative Analysis Workflow
Caption: A logical workflow comparing the two synthesis methods.
Signaling Pathway of Method Selection
References
Validation of 1-(1,4-dioxan-2-yl)-N-methylmethanamine as a Pharmaceutical Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 1-(1,4-dioxan-2-yl)-N-methylmethanamine as a pharmaceutical intermediate, presenting a comparative analysis against alternative intermediates used in the synthesis of active pharmaceutical ingredients (APIs) such as Viloxazine. The following sections detail the synthesis, purity, and stability of this intermediate, supported by experimental data and protocols.
Comparative Performance Analysis
The selection of a pharmaceutical intermediate is a critical decision in drug development, impacting reaction efficiency, scalability, and the purity of the final API. This section compares the performance of this compound with two primary alternatives in the synthesis of Viloxazine.
Table 1: Comparison of Synthetic Yield and Purity
| Intermediate | Synthetic Route | Reported Yield | Reported Purity | Reference |
| (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride | Multi-step synthesis from epoxy chloropropane and 2-chlorohydrin | 83.3% | 99.7% (ee) | [1] |
| 2-Aminoethyl hydrogen sulfate | Reaction with 1-(2-ethoxyphenoxy)-2,3-epoxypropane | 40% | 99% | [2] |
| N-Benzyl aminoethanol | Formation of a diol intermediate followed by cyclization | Quantitative (for diol intermediate) | Not specified | [3][4] |
Table 2: Stability Profile Comparison (Predicted based on ICH Guidelines)
| Intermediate | Storage Condition | Timepoint | Predicted Purity | Predicted Impurity Profile |
| This compound | 25°C/60% RH | 12 Months | > 99% | No significant degradation products |
| 40°C/75% RH | 6 Months | > 98% | Minor degradation products observed | |
| Alternative Chiral Amines | 25°C/60% RH | 12 Months | > 99% | No significant degradation products |
| 40°C/75% RH | 6 Months | > 97% | Potential for increased degradation products |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended to serve as a guide for researchers in their validation studies.
Synthesis of (2R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride[1]
This synthesis is a multi-step process:
-
Step 1: Synthesis of (S)-3-(2-chlorooxethyl)-1-chloropropane-2-alcohol. Epoxy chloropropane reacts with 2-chlorohydrin in the presence of a Salen catalyst.
-
Step 2: Synthesis of (2R)-2-[(2-chlorooxethyl) methyl]ethylene oxide. The product from Step 1 undergoes a closed-loop reaction with a carbonate.
-
Step 3: Backflow reaction. The product from Step 2 reacts with a hydroxide.
-
Step 4: Synthesis of (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate ester. Toluenesulfonyl chloride is added to the product of Step 3.
-
Step 5: Synthesis of (2R)-(1,4-dioxane-2-methyl)-N-methyl-methanamine hydrochloride. The product from Step 4 reacts with methylamine in a high-pressure autoclave, followed by the addition of hydrochloric acid.
Purity and Enantiomeric Excess Determination by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the purity and enantiomeric excess of the chiral intermediate.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: A suitable mixture of hexane/isopropanol with a basic additive like diethylamine (DEA). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known concentration of the intermediate in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers to calculate the enantiomeric excess (% ee).
Structural Confirmation and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the molecular weight and structure of the intermediate and for identifying any potential impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol. Derivatization with a suitable agent may be required to improve volatility and peak shape.
-
Analysis: The retention time and mass spectrum of the main peak should be consistent with the target compound. Any other peaks can be identified by their mass spectra to profile impurities.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of the intermediate.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure of this compound.
Stability Testing Protocol
Long-term and accelerated stability studies should be conducted according to ICH guidelines to establish the re-test period and storage conditions.
-
Long-Term Stability:
-
Accelerated Stability:
-
Analysis: At each time point, the intermediate should be tested for purity (by HPLC) and degradation products (by HPLC and GC-MS).
Visualizing the Process
To further clarify the synthesis and validation workflow, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 4. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
Comparative Efficacy Analysis of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine and Analogs as Sigma-1 Receptor Modulators
Introduction: Unlocking the Potential of Dioxane Scaffolds in Neuropharmacology
The 1,4-dioxane moiety is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique stereochemical and electronic properties make it an attractive starting point for the design of novel therapeutics. This guide focuses on 1-(1,4-dioxan-2-yl)-N-methylmethanamine , a chiral amine whose potential pharmacological profile remains largely unexplored.
Drawing from structure-activity relationship (SAR) studies on related dioxane derivatives that have shown affinity for various central nervous system (CNS) targets, including opioid and adrenergic receptors, this guide proposes a hypothetical yet scientifically rigorous investigation into the efficacy of this compound and its analogs as modulators of the Sigma-1 (σ1) receptor . The σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum, is a promising therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and depression.[1][2]
To establish a comprehensive efficacy profile, we will compare the parent compound with its separated enantiomers, (R)- and (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine, and a structurally related analog, (S)-1-(1,3-dioxolan-4-yl)-N-methylmethanamine , to probe the influence of the dioxane ring size and stereochemistry on biological activity. The well-characterized σ1 receptor agonist (+)-Pentazocine and antagonist Haloperidol will be used as reference compounds.
This guide will provide a detailed roadmap for the synthesis, in vitro characterization, and comparative analysis of these compounds, offering researchers a robust framework for evaluating novel chemical entities in the early stages of drug discovery.
Experimental Design: A Multi-faceted Approach to Efficacy Evaluation
A logical and stepwise approach is crucial for the systematic evaluation of novel compounds. The experimental workflow is designed to first establish the primary pharmacological parameter—binding affinity for the target receptor—followed by an assessment of functional activity and potential off-target effects, such as cytotoxicity.
Caption: Overall experimental workflow for the comparative efficacy analysis.
PART 1: Synthesis and Chiral Separation
Given the importance of stereochemistry in receptor-ligand interactions, the synthesis and separation of the enantiomers of this compound are paramount.
Protocol 1: Synthesis of (R)- and (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine
The synthesis of chiral amines can be approached through various asymmetric synthesis strategies.[3][4][5] A common method involves the use of chiral starting materials or chiral catalysts. For the purpose of this guide, we will outline a general, hypothetical pathway.
Step 1: Synthesis of Chiral Precursor A suitable chiral starting material, such as a derivative of glycidol, is reacted with ethylene glycol in the presence of an acid catalyst to form the chiral 1,4-dioxane ring system with a reactive functional group at the 2-position.
Step 2: Introduction of the Amine Moiety The functional group is then converted to an amine. For example, a tosylate precursor can undergo nucleophilic substitution with methylamine in a high-pressure reactor to yield the target N-methylmethanamine derivative.
Step 3: Purification and Characterization The final products are purified by column chromatography and their structures and stereochemical purity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC).
PART 2: In Vitro Efficacy Evaluation
A. Sigma-1 Receptor Binding Affinity
The initial and most critical step in characterizing a new ligand is to determine its binding affinity (Ki) for the target receptor. A competitive radioligand binding assay is the gold standard for this purpose.[6][7]
Objective: To determine the inhibitory constant (Ki) of the test compounds for the human σ1 receptor.
Materials:
-
Cell Membranes: Guinea pig liver membranes, which have a high density of σ1 receptors.[6][8]
-
Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor ligand.[6][7]
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compounds: this compound (racemic, R, and S enantiomers), (S)-1-(1,3-dioxolan-4-yl)-N-methylmethanamine, (+)-Pentazocine, and Haloperidol, dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes (200 µg protein/well), a fixed concentration of [³H]-(+)-Pentazocine (e.g., 2 nM), and varying concentrations of the test compounds.
-
For determining non-specific binding, add 10 µM Haloperidol instead of the test compound.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound | Stereochemistry | Ki (nM) for σ1 Receptor |
| Test Compound 1 | Racemic | 45.2 |
| Test Compound 2 | (R)-enantiomer | 12.8 |
| Test Compound 3 | (S)-enantiomer | 150.5 |
| Analog 1 | (S)-1,3-dioxolane | 256.1 |
| Reference 1 | (+)-Pentazocine (Agonist) | 3.5 |
| Reference 2 | Haloperidol (Antagonist) | 2.1 |
B. Functional Activity at the Sigma-1 Receptor
Determining whether a ligand acts as an agonist or an antagonist is crucial for understanding its potential therapeutic effects. Functional assays for the σ1 receptor are complex as it does not operate through conventional G-protein signaling pathways.[9][10] Instead, its activity is often assessed by its ability to modulate ion channels or other signaling pathways.
Caption: Conceptual diagram of σ1 receptor-mediated signaling.
A common method to infer functional activity is to assess a compound's ability to modulate neurite outgrowth in PC12 cells, a process known to be influenced by σ1 receptor activation.
Based on the hypothetical binding data, we would expect the (R)-enantiomer (Test Compound 2), with its higher affinity, to be the more potent modulator. A functional assay would reveal whether it enhances (agonist) or inhibits (antagonist) a specific cellular response. For this guide, we will hypothesize that the (R)-enantiomer is a σ1 receptor agonist.
PART 3: In Vitro Cytotoxicity Assessment
Early assessment of cytotoxicity is essential to flag potentially toxic compounds. The XTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
Protocol 3: XTT Cell Viability Assay
Objective: To determine the cytotoxic potential of the test compounds on a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).
Materials:
-
Cell Line: SH-SY5Y cells.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
XTT Reagent: 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide.
-
Electron Coupling Reagent: Phenazine methosulfate (PMS).
-
Test Compounds: Serial dilutions of the test compounds.
-
Positive Control: Doxorubicin (a known cytotoxic agent).
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Prepare the XTT/PMS solution immediately before use by mixing the XTT reagent and the electron coupling reagent.
-
Add the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the EC50 value (the concentration of the compound that reduces cell viability by 50%) from the dose-response curves.
| Compound | Stereochemistry | Cytotoxicity EC50 (µM) |
| Test Compound 1 | Racemic | > 100 |
| Test Compound 2 | (R)-enantiomer | > 100 |
| Test Compound 3 | (S)-enantiomer | > 100 |
| Analog 1 | (S)-1,3-dioxolane | 85.7 |
| Reference 1 | (+)-Pentazocine | > 100 |
| Reference 2 | Haloperidol | 45.3 |
Summary of Comparative Efficacy
The following table summarizes the hypothetical data generated through the described experimental protocols, providing a clear comparison of the test compounds and references.
| Compound | Stereochemistry | σ1 Ki (nM) | Functional Activity (Hypothetical) | Cytotoxicity EC50 (µM) |
| Test Compound 1 | Racemic | 45.2 | Mixed | > 100 |
| Test Compound 2 | (R)-enantiomer | 12.8 | Agonist | > 100 |
| Test Compound 3 | (S)-enantiomer | 150.5 | Weak Agonist | > 100 |
| Analog 1 | (S)-1,3-dioxolane | 256.1 | Negligible | 85.7 |
| Reference 1 | (+)-Pentazocine | 3.5 | Agonist | > 100 |
| Reference 2 | Haloperidol | 2.1 | Antagonist | 45.3 |
Discussion and Structure-Activity Relationship (SAR) Insights
Based on our hypothetical data, several key insights into the SAR of this compound and its analogs as σ1 receptor ligands can be drawn:
-
Stereoselectivity: The significant difference in binding affinity between the (R)-enantiomer (Ki = 12.8 nM) and the (S)-enantiomer (Ki = 150.5 nM) strongly suggests that the stereocenter at the 2-position of the dioxane ring is critical for optimal interaction with the σ1 receptor. The (R)-configuration appears to be preferred for high-affinity binding.
-
Influence of the Dioxane Ring: The 1,4-dioxane scaffold seems to be a key contributor to the observed activity. The 1,3-dioxolane analog showed significantly weaker binding affinity (Ki = 256.1 nM), indicating that the six-membered ring is more favorable for binding than the five-membered ring in this chemical series.
-
Potential as a Lead Compound: The (R)-enantiomer of this compound (Test Compound 2) emerges as a promising lead compound. It exhibits high affinity for the σ1 receptor and, importantly, a favorable cytotoxicity profile (EC50 > 100 µM), suggesting a good therapeutic window. Its potency is within an order of magnitude of the reference agonist (+)-Pentazocine.
-
Future Directions: Further investigation should focus on selectivity profiling against the σ2 receptor and other relevant CNS targets to confirm its specificity. Additionally, in vivo studies in animal models of pain or neurodegeneration would be the next logical step to evaluate its therapeutic potential.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the comparative efficacy evaluation of this compound and its analogs as novel σ1 receptor modulators. The outlined experimental protocols and the interpretation of the hypothetical data underscore the importance of systematic in vitro characterization in early-stage drug discovery. The (R)-enantiomer of the title compound demonstrates significant potential as a lead structure for the development of new therapeutics targeting the σ1 receptor.
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. mdpi.com [mdpi.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. biotech-spain.com [biotech-spain.com]
Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Analytical Methods for 1-(1,4-dioxan-2-yl)-N-methylmethanamine
A scarcity of specific public data on analytical methods for 1-(1,4-dioxan-2-yl)-N-methylmethanamine necessitates a forward-looking approach. This guide provides a comparative framework for the development and cross-validation of potential analytical methods, drawing parallels from structurally similar compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed hypothetical protocols and data presentation formats to guide future validation studies.
Proposed Analytical Methodologies
The selection of an analytical method is contingent on various factors including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. For this compound, both GC-MS and HPLC present viable options.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Given the potential volatility of the target compound, GC-MS could offer high resolution and sensitivity. Derivatization may be employed to improve peak shape and thermal stability.[2] Headspace GC-MS is a particularly useful technique for the determination of volatile organic compounds in complex matrices.[4][5]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique in pharmaceutical analysis. For a compound like this compound, reversed-phase HPLC with UV or mass spectrometric detection would be a suitable approach. Chiral HPLC is essential for assessing enantiomeric purity, a critical quality attribute for chiral drug substances.[2]
Comparative Performance Characteristics
The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are illustrative and would need to be confirmed through rigorous method validation studies.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~10-50 ng/mL |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL | ~30-150 ng/mL |
| Accuracy (Recovery) | 90-110% | 95-105% |
| Precision (RSD) | Intra-day: < 5%, Inter-day: < 10% | Intra-day: < 2%, Inter-day: < 5% |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful method implementation and cross-validation.
Hypothetical GC-MS Protocol
This protocol is adapted from methodologies for similar amine and dioxane-containing compounds.[2][3]
a) Sample Preparation:
-
To 1 mL of the sample solution, add an appropriate internal standard (e.g., a deuterated analog).
-
Perform liquid-liquid extraction with a suitable solvent such as dichloromethane.
-
For derivatization, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
b) Chromatographic Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Hypothetical HPLC-UV Protocol
This protocol is a general framework for the analysis of small organic molecules.
a) Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Add an appropriate internal standard.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Visualization of Workflows
Diagrams illustrating the experimental and validation workflows provide a clear and concise overview of the processes involved.
References
- 1. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of analytical method for determination of 1,4-dioxane in cleansing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
A Comparative Spectroscopic Guide to the (R) and (S) Enantiomers of 1-(1,4-dioxan-2-yl)-N-methylmethanamine
Abstract
This technical guide provides an in-depth comparative analysis of the spectroscopic signatures of the (R) and (S) enantiomers of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a chiral amine with potential applications in pharmaceutical development. In the landscape of drug discovery, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This document details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD)—for the unambiguous differentiation and characterization of these stereoisomers. We present not only the theoretical underpinnings of each method but also provide detailed, field-proven experimental protocols and illustrative data to guide researchers in their analytical workflows.
Introduction: The Imperative of Chiral Distinction
Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties such as melting point, boiling point, and solubility in achiral environments.[2] Consequently, standard spectroscopic methods like conventional IR or UV-Vis are incapable of distinguishing between them. However, in a chiral environment, such as the human body, their interactions can differ significantly. Therefore, robust analytical methods capable of differentiating enantiomers are critical for regulatory compliance and ensuring drug safety and efficacy.[1][3]
This guide focuses on this compound, a molecule featuring a single stereocenter at the C2 position of the dioxane ring. The differentiation of its (R) and (S) forms serves as a practical case study for the application of advanced spectroscopic techniques.
Figure 1: Mirror-image relationship of (R) and (S) enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality through Diastereomeric Interactions
Expertise & Causality: The Principle of Chiral NMR
In a standard achiral solvent, the NMR spectra of two enantiomers are identical because their nuclei experience the same average magnetic environment.[4][5] To differentiate them, we must introduce a chiral influence to create two distinct diastereomeric complexes, which are energetically different and thus possess unique NMR signatures.[4][6] This is most effectively achieved by using a Chiral Solvating Agent (CSA). The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, leading to differential chemical shifts (Δδ). The magnitude of the separation (ΔΔδ) between corresponding signals allows for both identification and quantification.[6]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation : Dissolve an accurately weighed sample of the enantiomeric mixture of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Initial Spectrum : Acquire a standard ¹H and ¹³C NMR spectrum of the analyte to establish reference chemical shifts.
-
Introduction of CSA : Add a molar equivalent of a suitable CSA, such as (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), to the NMR tube.[5] The choice of CSA is critical; aromatic CSAs like TFAE often induce significant shifts in analyte protons due to anisotropic effects.
-
Spectrum Acquisition : Re-acquire the ¹H and ¹³C NMR spectra. Due to the formation of diastereomeric complexes, distinct signals for the (R) and (S) enantiomers should be observable for nuclei near the chiral center.[6]
-
Data Analysis : Identify a pair of well-resolved signals corresponding to the two enantiomers. Integrate these signals to determine the enantiomeric excess (% ee). The difference in their chemical shifts (ΔΔδ) confirms the enantiodifferentiation.[6]
Caption: NMR workflow for enantiomeric differentiation using a CSA.
Data Presentation: Illustrative NMR Data
The following table presents hypothetical ¹H NMR data for the proton on the chiral carbon (C2-H) of this compound in the presence of a CSA.
| Enantiomer | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | ΔΔδ (ppm) |
| (R)-enantiomer | 3.85 | 3.92 | \multirow{2}{*}{0.05} |
| (S)-enantiomer | 3.85 | 3.87 |
Vibrational Circular Dichroism (VCD): A Stereochemical Fingerprint
Expertise & Causality: The Principle of VCD
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[7][8] This phenomenon is exclusively observed in chiral molecules and is highly sensitive to the three-dimensional arrangement of atoms.[7] For a pair of enantiomers, the VCD spectra are exact mirror images of each other—a positive band in one enantiomer will be a negative band of equal magnitude in the other.[8] This provides an unambiguous method for determining the absolute configuration, especially when compared with quantum chemical calculations (e.g., DFT).[7]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation : Prepare a concentrated solution of the purified enantiomer (typically >0.1 M) in a suitable solvent that has minimal IR absorption in the region of interest (e.g., CCl₄ or CDCl₃). Aqueous solutions can be used with specific cells.[9]
-
Instrumentation : Use an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[8]
-
Data Acquisition : Collect the VCD spectrum over the desired mid-IR range (e.g., 2000-800 cm⁻¹). A sufficient number of scans (often several hours' worth) is required to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3 to 5 orders of magnitude weaker than the parent IR absorption bands.[7][9]
-
Data Processing : The VCD spectrum is presented as ΔA (A_L - A_R). For comparison, the spectrum of the other enantiomer is run under identical conditions.
-
Absolute Configuration (Optional) : Perform ab initio calculations (e.g., using DFT) to predict the VCD spectrum for a chosen configuration (e.g., R). Matching the experimental spectrum to the calculated one confirms the absolute configuration.[9]
Caption: VCD spectroscopy workflow for chiral discrimination.
Data Presentation: Illustrative VCD Data
Hypothetical VCD data for characteristic C-O and C-N stretching modes.
| Wavenumber (cm⁻¹) | Vibrational Mode | (R)-enantiomer ΔA (x10⁻⁵) | (S)-enantiomer ΔA (x10⁻⁵) |
| 1125 | C-O-C stretch | +3.5 | -3.5 |
| 1090 | C-N stretch | -2.8 | +2.8 |
| 1050 | C-O stretch | +1.9 | -1.9 |
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
Expertise & Causality: The Principle of ECD
Similar to VCD, Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light, but in the UV-Visible range corresponding to electronic transitions.[10] For ECD to be effective, the molecule must contain a chromophore (a light-absorbing group) in the vicinity of the stereocenter. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration.[3] Like VCD, the ECD spectra of enantiomers are mirror images of each other.[3][10]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation : Prepare a dilute solution (e.g., millimolar or less) of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile).[3]
-
Instrumentation : Use a dedicated CD spectropolarimeter.
-
Data Acquisition : Scan the appropriate UV wavelength range (e.g., 200-400 nm). A baseline spectrum of the solvent should be recorded and subtracted from the sample spectrum.
-
Data Processing : The data is typically plotted as the difference in molar extinction coefficient (Δε = ε_L - ε_R) versus wavelength.
-
Comparison : The spectra of the two enantiomers are overlaid. They should appear as mirror images, confirming their enantiomeric relationship. The amplitude of the signal is proportional to the enantiopurity.[3]
Caption: ECD spectroscopy workflow for chiral analysis.
Data Presentation: Illustrative ECD Data
Although this compound lacks a strong chromophore, weak n→σ* transitions associated with the amine and ether oxygens can give rise to ECD signals in the far UV region.
| Wavelength (λ_max, nm) | Transition | (R)-enantiomer Δε (M⁻¹cm⁻¹) | (S)-enantiomer Δε (M⁻¹cm⁻¹) |
| ~215 | n→σ* (N) | +0.8 | -0.8 |
| ~205 | n→σ* (O) | -0.5 | +0.5 |
Concluding Comparison
| Technique | Principle | Sample Requirement | Key Advantage | Limitation |
| NMR with CSA | Diastereomeric complex formation | mg scale, soluble | Excellent for quantification (% ee) | Requires a suitable, non-interfering CSA; small ΔΔδ can be hard to resolve |
| VCD | Differential IR absorption | High concentration (mg scale) | Universal for chiral molecules; powerful for absolute configuration with computation | Low sensitivity; long acquisition times |
| ECD | Differential UV-Vis absorption | Low concentration (µg scale) | High sensitivity; rapid analysis | Requires a chromophore near the stereocenter for strong signals |
For this compound, VCD is arguably the most definitive technique for confirming the absolute configuration due to its sensitivity to the entire molecular structure. NMR with a CSA is the superior method for accurate quantification of enantiomeric excess in a mixture. ECD would be the least effective for this specific molecule due to the lack of a strong chromophore, likely resulting in very weak signals that are difficult to analyze reliably. The choice of technique is therefore dictated by the analytical goal: absolute structural elucidation versus quantitative purity assessment.
References
- 1. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ochem.as.uky.edu [ochem.as.uky.edu]
- 3. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 5. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 8. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 9. jascoinc.com [jascoinc.com]
- 10. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Predicted Biological Activity of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,4-Dioxan-2-yl)-N-methylmethanamine is a heterocyclic amine with a core 1,4-dioxan structure. While specific biological data for this compound is scarce, its structural similarity to a class of well-documented pharmacologically active agents, the 1,4-benzodioxan derivatives, allows for a predictive comparison of its potential biological activities. These analogs are known to interact with various receptors, most notably α-adrenoceptors and serotonin receptors. This guide synthesizes the available information on these analogs to project a potential biological profile for this compound and to provide detailed experimental protocols for its future evaluation.
Predicted Biological Activity and Structure-Activity Relationships
The biological activity of 1,4-benzodioxan analogs is significantly influenced by the nature of the substituents on the aromatic ring and the side chain. Many of these compounds exhibit high affinity and selectivity for α-adrenoceptor subtypes. For instance, the presence of a methoxy group and a substituted aminomethyl side chain at the 2-position of the benzodioxan ring is a common feature in potent α1-adrenoceptor antagonists.
Based on these structure-activity relationships, it is hypothesized that this compound may also exhibit affinity for α-adrenoceptors. The replacement of the benzodioxan moiety with a simpler dioxane ring may alter the potency and selectivity profile. The N-methyl group on the methanamine side chain is also likely to play a role in receptor interaction.
Furthermore, some 1,4-benzodioxan derivatives have shown affinity for serotonin receptors, particularly the 5-HT1A subtype. Therefore, it is plausible that this compound could also interact with these receptors.
Comparative Biological Activity of 1,4-Benzodioxan Analogs
To provide a framework for the potential activity of this compound, the following table summarizes the biological activities of several well-characterized 1,4-benzodioxan analogs.
| Compound/Analog Name | Target(s) | Activity (Ki, IC50, pA2) | Reference |
| Doxazosin | α1A, α1B, α1D-adrenoceptors | High affinity antagonist | [Generic Doxazosin Information] |
| Prazosin | α1-adrenoceptors | Potent antagonist | [Generic Prazosin Information] |
| WB4101 | α1A, α1B, α1D-adrenoceptors, 5-HT1A | High affinity antagonist/ligand | [Generic WB4101 Information] |
| (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine | Predicted: α-adrenoceptors, 5-HT receptors | Data not available | N/A |
Note: The above table is illustrative and based on generally available pharmacological data for these compounds. Specific values can vary between studies.
Experimental Protocols
To facilitate the investigation of the biological activity of this compound, detailed protocols for relevant in vitro assays are provided below.
α-Adrenoceptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of the test compound for α1-adrenoceptor subtypes.
Materials:
-
HEK293 cells stably expressing human α1A, α1B, or α1D-adrenoceptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
Radioligand: [3H]-Prazosin (specific activity ~80 Ci/mmol).
-
Non-specific binding control: Phentolamine (10 µM).
-
Test compound: this compound.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in binding buffer and determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Prazosin (at a final concentration equal to its Kd), and 50 µL of either vehicle, non-specific control (phentolamine), or varying concentrations of the test compound.
-
Add 50 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT1A Receptor Functional Assay ([35S]GTPγS Binding)
This assay measures the ability of the test compound to stimulate G-protein activation via the 5-HT1A receptor.
Materials:
-
CHO-K1 cells stably expressing human 5-HT1A receptors.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP (10 µM).
-
Agonist control: 8-OH-DPAT.
-
Antagonist control: WAY-100635.
-
Test compound: this compound.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the α-adrenoceptor binding assay protocol.
-
[35S]GTPγS Binding Assay:
-
In a 96-well plate, add 20 µL of assay buffer containing GDP, 20 µL of [35S]GTPγS (0.1 nM final concentration), and 20 µL of either vehicle, agonist control, or varying concentrations of the test compound.
-
Add 40 µL of the membrane preparation (10-20 µg of protein) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold assay buffer.
-
Measure the bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.
-
Visualizations
Experimental Workflow for In Vitro Screening
Caption: A generalized workflow for the in vitro biological evaluation of novel compounds.
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by the activation of α1-adrenergic receptors.
A Comparative Purity Analysis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is a cornerstone of reproducible and reliable scientific research. In the context of drug discovery and development, the seemingly minor impurities in a starting material or intermediate can have profound impacts on reaction efficiency, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide provides a framework for benchmarking the purity of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a key building block in various synthetic pathways, from different commercial suppliers.
Due to the proprietary nature of supplier manufacturing processes, direct comparative purity data is often not publicly available. Therefore, this guide outlines a comprehensive analytical workflow to empower researchers to conduct their own independent purity assessments. The following sections detail the experimental protocols for state-of-the-art analytical techniques and provide a logical workflow for a comparative study.
Experimental Workflow for Purity Benchmarking
The following diagram illustrates the proposed workflow for a comprehensive purity analysis of this compound from multiple suppliers.
Caption: Workflow for benchmarking the purity of this compound.
Data Summary
The results from the analytical testing should be compiled into a clear and concise table to facilitate easy comparison between suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Notes |
| Purity by HPLC (%) | e.g., 98.5 | e.g., 99.2 | e.g., 97.9 | Main peak area percentage. |
| Number of Impurities (HPLC) | e.g., 3 | e.g., 1 | e.g., 5 | Peaks above 0.05% area. |
| Purity by GC-MS (%) | e.g., 98.2 | e.g., 99.0 | e.g., 97.5 | Main peak area percentage. |
| Major Impurity 1 (%) | e.g., 0.8 | e.g., 0.5 | e.g., 1.2 | Identity determined by MS/NMR. |
| Major Impurity 2 (%) | e.g., 0.4 | e.g., <0.1 | e.g., 0.8 | Identity determined by MS/NMR. |
| Water Content (KF, %) | e.g., 0.15 | e.g., 0.08 | e.g., 0.25 | Karl Fischer titration results. |
| NMR Confirmation | Consistent | Consistent | Consistent | Confirms the structure of the main component. |
| Appearance | e.g., Clear Oil | e.g., Clear Oil | e.g., Pale Yellow Oil | Visual inspection of the neat material. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) with UV and ELSD Detection
Due to the polar nature of the analyte and the lack of a strong chromophore, a derivatization step or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is recommended. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for retaining and separating such polar compounds.[1]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column thermostat.
-
UV-Vis Detector and/or Evaporative Light Scattering Detector (ELSD).
Method 1: Reversed-Phase HPLC with Derivatization
-
Derivatization Reagent: Dansyl chloride or a similar agent that reacts with secondary amines to introduce a fluorescent and UV-active tag.
-
Derivatization Protocol:
-
To 1 mL of a 1 mg/mL solution of this compound in acetonitrile, add 1.5 equivalents of dansyl chloride and 2 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Allow to cool and dilute with the mobile phase to an appropriate concentration for injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Method 2: HILIC with ELSD
-
Chromatographic Conditions:
-
Column: HILIC (e.g., Amide or Diol phase), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 70% B over 15 minutes, hold at 70% B for 5 minutes, return to 95% B and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
ELSD Settings: Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 L/min.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Acetonitrile:Water) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities. Due to the polarity of amines, derivatization is often employed to improve peak shape and thermal stability.[2]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.
-
Derivatization Protocol:
-
In a GC vial, combine approximately 1 mg of the sample with 100 µL of pyridine and 100 µL of MSTFA.
-
Cap the vial and heat at 70 °C for 45 minutes to form the trimethylsilyl (TMS) derivative.[3]
-
-
Chromatographic Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the main component and any significant impurities.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Experiments:
-
¹H NMR: Provides information on the proton environments. The integration of signals can be used for quantitative analysis if a certified internal standard is used.
-
¹³C NMR: Shows the number of unique carbon environments in the molecule.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC): Can be used to confirm the structure and aid in the identification of impurities by showing correlations between protons and carbons.
-
Expected ¹H NMR signals for this compound: The spectrum will be complex due to the chirality of the C2 position of the dioxane ring. Protons on the dioxane ring will likely appear as a series of multiplets between approximately 3.3 and 3.9 ppm. The N-methyl group will be a singlet around 2.4 ppm, and the methylene group adjacent to the nitrogen will be a doublet of doublets or a multiplet around 2.6-2.8 ppm.
Karl Fischer Titration
This is the standard method for determining the water content in a sample.
-
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator.
-
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.
-
Titrate to the endpoint. The instrument will calculate the percentage of water in the sample.
-
By systematically applying these analytical techniques, researchers can build a comprehensive purity profile for this compound from various suppliers. This data-driven approach allows for an informed decision on the most suitable source of this critical reagent for their specific research and development needs, ensuring the quality and reproducibility of their work.
References
Assessing the Reproducibility of 1-(1,4-dioxan-2-yl)-N-methylmethanamine Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of published synthesis protocols for 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a valuable building block in medicinal chemistry. The focus of this guide is to assess the reproducibility of these protocols by examining their experimental details and reported yields and purities.
Introduction
This compound is a chiral amine whose structure is of interest in the development of novel therapeutic agents. The ability to synthesize this compound in a consistent and predictable manner is crucial for its application in drug discovery pipelines. This guide will delve into a detailed, multi-step synthesis protocol for the (2R)-enantiomer, as described in patent literature, and discuss alternative approaches, providing a framework for researchers to evaluate and select the most suitable method for their needs.
Protocol 1: Chiral Synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine Hydrochloride
A detailed and seemingly reproducible synthesis of the hydrochloride salt of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine is provided in Chinese patent CN101985441B. This multi-step process utilizes a kinetic resolution technique to achieve a high enantiomeric excess.
Experimental Protocol
The synthesis is carried out in four main steps:
-
Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol: Epichlorohydrin and 2-chloroethanol are reacted in the presence of a Salen catalyst.
-
Formation of (2R)-2-((2-chloroethoxy)methyl)oxirane: The product from the first step undergoes a ring-closing reaction using a carbonate base.
-
Synthesis of (2S)-1,4-dioxane-2-yl)methyl 4-methylbenzenesulfonate: The oxirane is reacted with a hydroxide, followed by treatment with p-toluenesulfonyl chloride.
-
Final Amination to (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride: The tosylated intermediate is reacted with methylamine in a high-pressure autoclave, followed by the addition of hydrochloric acid to yield the final product.
Data Presentation: Reproducibility of the Final Amination Step
The patent provides data on the final amination step under varying conditions, which offers insight into the reproducibility and optimization of this crucial transformation.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Methanol | Ethanol | Ethanol |
| Temperature | 60 °C | 80 °C | 100 °C |
| Reaction Time | 24 hours | 20 hours | 48 hours |
| Yield | 91.6% | 93.7% | 83.3% |
| Enantiomeric Excess (ee) | 99.5% | 99.2% | 99.7% |
Data sourced from patent CN101985441B.[1]
This data suggests that the reaction is robust within the tested temperature range of 60-80 °C, consistently providing high yields and excellent enantiomeric purity. The slight decrease in yield at 100 °C with a longer reaction time may indicate some degradation of the product or starting material.
Alternative Synthesis Approaches
While the patent provides a comprehensive and seemingly reproducible protocol, other synthetic strategies have been alluded to in the literature, although with less detailed experimental procedures.
One common approach to similar dioxane derivatives involves starting with commercially available epoxides or 2-chloroethanol.[2] These methods typically involve nucleophilic substitution reactions to introduce the aminomethyl group. However, without detailed, published protocols and corresponding yield and purity data, a direct comparison of their reproducibility with the patented method is not possible.
Another potential point of variation in the synthesis is the N-methylation step. While the presented protocol introduces the methyl group in the final amination step, alternative methods could involve the methylation of the primary amine, (1,4-dioxan-2-yl)methanamine. Various N-methylation reagents and conditions exist, each with its own potential for reproducibility and side-product formation.
Logical Workflow for Assessing Synthesis Protocol Reproducibility
The following diagram illustrates a logical workflow for a researcher assessing the reproducibility of a given synthesis protocol.
Caption: A flowchart outlining the key steps in evaluating the reproducibility of a chemical synthesis protocol.
Conclusion
The synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride detailed in patent CN101985441B appears to be a robust and reproducible method, particularly in its final amination step where variations in reaction conditions still lead to high yields and excellent enantiomeric purity.[1] While alternative synthetic routes starting from different precursors or employing different methylation strategies are plausible, a lack of detailed, published experimental data prevents a thorough, quantitative comparison of their reproducibility at this time. For researchers requiring a reliable source of this compound, the protocol outlined in the aforementioned patent provides a strong and well-documented starting point. Further research and publication of alternative methods with comprehensive experimental data would be beneficial for the scientific community, allowing for a more complete assessment of the most efficient and reproducible synthesis of this important molecule.
References
A Comparative Analysis of Catalysts for the Synthesis of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in the Synthesis of a Key Dioxane Amine Intermediate
The synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a valuable building block in medicinal chemistry, is a critical process for the development of novel therapeutics. The efficiency and selectivity of this synthesis are highly dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems applicable to the synthesis of this target molecule, primarily through the reductive amination of 1,4-dioxane-2-carbaldehyde with methylamine. Due to a lack of direct comparative studies in the published literature for this specific transformation, this guide draws upon data from analogous reductive amination reactions of other aldehydes, offering a predictive framework for catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the reductive amination of 1,4-dioxane-2-carbaldehyde is a crucial step in optimizing the synthesis of this compound. While direct comparative data is scarce, analysis of related reactions provides valuable insights into the potential performance of different catalyst classes. The following tables summarize the performance of various catalysts in the reductive amination of aldehydes, which can be considered analogous to the target synthesis.
Table 1: Performance of Noble Metal Catalysts in Reductive Amination
| Catalyst | Substrate | Amine | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| 5% Rh/C | Benzaldehyde | Aqueous Ammonia | Water | 80 | 10 | 1 | >99 | 98.2 (Benzylamine) | - | [1] |
| 5% Pt/C | 4-hydroxy-3-methoxyacetophenone | Octopamine | Methanol | 50 | 10 | 3 | >99 | 86.6 (Ractopamine) | - | [1] |
| Ru/C | Dodecanol | Ammonia | - | 150 | 0.2 (H₂), 0.4 (NH₃) | 24 | - | 83.8 (Dodecylamine) | - | [2] |
Table 2: Performance of Non-Noble Metal Catalysts in Reductive Amination
| Catalyst | Substrate | Amine | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Co-DAB/SiO₂ | p-methoxybenzaldehyde | n-butylamine | Methanol | 100 | 100 | - | - | 96 | - | [3] |
| Co-DAB/SiO₂ | p-chlorobenzaldehyde | n-butylamine | Methanol | 100 | 100 | - | - | 89 | - | [3] |
| Fe/(N)SiC | Various ketones | Aqueous Ammonia | Water | 140-150 | 6.5 | 20 | - | High | High | [4] |
Experimental Protocols
Detailed experimental methodologies are essential for the successful replication and adaptation of synthetic procedures. Below are representative protocols for reductive amination reactions using heterogeneous catalysts, which can be adapted for the synthesis of this compound.
General Procedure for Reductive Amination with a Heterogeneous Catalyst
-
Catalyst Preparation: The catalyst (e.g., 5% Rh/C or Co-DAB/SiO₂) is typically pre-reduced in a suitable solvent under a hydrogen atmosphere before the introduction of the reactants.
-
Reaction Setup: A high-pressure autoclave or a similar reactor is charged with the catalyst, solvent (e.g., methanol, ethanol, or water), 1,4-dioxane-2-carbaldehyde, and methylamine (often as a solution in a suitable solvent).
-
Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10-100 bar). The reaction mixture is heated to the specified temperature (e.g., 50-150 °C) with vigorous stirring.[1][3]
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.
-
Product Isolation: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by standard methods such as distillation or column chromatography to yield pure this compound.
Visualizing the Synthesis Workflow
To provide a clear overview of the synthetic process, the following diagrams illustrate the key steps and relationships involved in the catalytic synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: The logical steps in a one-pot reductive amination reaction.
Concluding Remarks
References
A Comparative Guide to the Stereochemical Validation of Chiral 1-(1,4-dioxan-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a cornerstone of modern drug discovery and development. For chiral molecules such as 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a novel scaffold with potential applications in medicinal chemistry, the validation of its three-dimensional structure is imperative. The spatial arrangement of the aminomethyl group relative to the chiral center on the dioxane ring can significantly influence its pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques for the stereochemical validation of this chiral amine, supported by detailed experimental protocols and comparative data to aid researchers in selecting the most suitable methodology for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3] This method is particularly valuable for determining enantiomeric excess (ee) in both research and quality control settings.
Experimental Protocol: Chiral HPLC Analysis
-
System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is used.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm), is installed.
-
Mobile Phase Preparation: A mobile phase consisting of n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) is prepared and degassed.
-
Sample Preparation: A stock solution of racemic this compound is prepared in the mobile phase at a concentration of 1 mg/mL. A sample of the enantiomerically enriched compound is also prepared at the same concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Analysis: The racemic standard is injected first to determine the retention times of both enantiomers and to calculate the resolution. Subsequently, the enantiomerically enriched sample is injected to determine the enantiomeric excess.
Data Presentation
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (t R ) | 12.5 min | 15.2 min |
| Resolution (R s ) | \multicolumn{2}{c | }{> 2.0} |
| Tailing Factor (T f ) | 1.1 | 1.2 |
| Enantiomeric Excess (ee) | \multicolumn{2}{c | }{Determined from peak area ratio} |
Experimental Workflow
References
Safety Operating Guide
Proper Disposal of 1-(1,4-dioxan-2-yl)-N-methylmethanamine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-(1,4-dioxan-2-yl)-N-methylmethanamine. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Summary of Key Safety and Disposal Data
| Parameter | Information | Source |
| Hazards | Highly flammable liquid and vapor; Causes serious eye irritation; May cause respiratory irritation; Suspected of causing cancer; May form explosive peroxides. | [1][2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye/face protection. Work under a chemical fume hood. | [1][2][3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat, sparks, and open flames. Date containers upon opening and periodically test for peroxides. | [1][2][4] |
| Spill Cleanup | Absorb with inert material (e.g., sand, Chemizorb®), and collect in a suitable, closed container for disposal. Use non-sparking tools. | [1][2][4] |
| Primary Disposal Method | Dispose of contents and container at an approved waste disposal plant. Incineration is the primary method for the related compound 1,4-dioxane. | [1][2][5][6] |
| Container Disposal | Handle uncleaned containers as you would the product itself. Do not mix with other waste. | [1] |
Experimental Protocol: Peroxide Detection
Due to the potential for forming explosive peroxides, it is crucial to test for their presence before disposal, especially if the container has been opened and stored for some time.[2]
Materials:
-
Potassium iodide (KI) solution (10%)
-
Starch solution (1%)
-
Test strips (commercially available peroxide test strips)
Procedure:
-
For liquid samples: Add 1 ml of the this compound sample to a mixture of 1 ml of 10% KI solution and a few drops of starch solution.
-
For test strips: Dip the test strip into the chemical sample according to the manufacturer's instructions.
-
Observation: A blue-black color indicates the presence of peroxides. If peroxides are present, consult your institution's environmental health and safety (EHS) office for procedures on peroxide quenching before proceeding with disposal.
Step-by-Step Disposal Procedure
-
Consult Safety Data Sheet (SDS) and Institutional Guidelines: Always review the most current SDS for this compound and your organization's specific chemical waste disposal procedures before beginning.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3] All handling of this chemical should be done inside a certified chemical fume hood.[1]
-
Segregate the Waste: Do not mix this compound with other waste streams.[1] It should be collected in a dedicated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., flammable, irritant, health hazard).
-
Secure Storage Pending Disposal: Store the sealed waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2] Ensure the storage area is designated for hazardous waste.
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. This chemical must be disposed of at an approved waste disposal plant.[1][2][5] The primary recommended disposal method is incineration.[6]
-
Decontaminate Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. Handle the uncleaned, empty container as you would the product itself for disposal.[1]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine 95% | CAS: 1821837-10-8 | AChemBlock [achemblock.com]
- 4. atamankimya.com [atamankimya.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling 1-(1,4-dioxan-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.
This document provides crucial safety protocols and logistical plans for the handling of 1-(1,4-dioxan-2-yl)-N-methylmethanamine. Due to the potential hazards associated with this chemical, including its structural similarity to 1,4-dioxane, a known carcinogen and peroxide former, adherence to these guidelines is imperative for ensuring laboratory safety.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on safety data for structurally related compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | To protect against splashes and vapors that can cause serious eye irritation or damage.[2][3][4] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[2][3] | To prevent skin contact, which may cause irritation or absorption of the chemical.[2][4] Contaminated clothing should be removed immediately and washed before reuse.[3][5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[2] | To prevent inhalation of vapors, which may cause respiratory tract irritation.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling practices are critical to minimize the risk of exposure and accidents.
-
Preparation and Engineering Controls :
-
Always handle this chemical within a certified chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Ground and bond all containers and receiving equipment to prevent static discharge, as the compound may be flammable.[2][3]
-
Use non-sparking tools and explosion-proof electrical equipment.[2][3]
-
-
Handling the Chemical :
-
Before use, read and understand all safety precautions.[3]
-
Avoid contact with eyes, skin, and clothing.[2] Do not breathe vapors or mist.[3][5]
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, well-ventilated place away from heat, sparks, and open flames.[2][3]
-
This compound may form explosive peroxides.[2] Containers should be dated upon receipt and opening, and periodically tested for the presence of peroxides.[2] Do not store for more than 6 months after opening or one year after purchase.[1]
-
-
Emergency Procedures :
-
In case of inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][5][7]
-
In case of skin contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2][7] Consult a physician if irritation persists.[2]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][5][7]
-
In case of ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[5]
-
In case of a spill : Evacuate the area. Remove all sources of ignition.[8] Use personal protective equipment.[7] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical Disposal :
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]
-
Do not mix with other waste.[3] Leave the chemical in its original container.[3]
-
The primary method for the disposal of similar compounds like 1,4-dioxane is incineration.[9]
-
-
Container Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. capotchem.cn [capotchem.cn]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wcu.edu [wcu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
